(3,5-Dichloro-4-ethoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(3,5-dichloro-4-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNJKZLGWKWHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629663 | |
| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107604-10-3 | |
| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid
CAS Number: 1107604-10-3
This technical guide provides a comprehensive overview of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a specialized organoboron compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the available physicochemical data, outlines general synthetic and reaction protocols, and explores the potential applications of this class of compounds in modern pharmaceutical research.
Physicochemical Properties and Safety Data
While specific experimental data for this compound is limited in publicly available literature, the fundamental properties and safety information derived from supplier safety data sheets are summarized below.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 1107604-10-3 | [1] |
| Molecular Formula | C₈H₉BCl₂O₃ | [2] |
| Molecular Weight | 234.88 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | Typically >95% (HPLC) |
Safety and Handling
This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. Handling should be performed in a well-ventilated area or a fume hood.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).
-
Storage : Store in a cool, dry place at 2-8°C.
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of this compound are not explicitly published. However, the following sections provide established methodologies for the synthesis of analogous arylboronic acids and their principal application in Suzuki-Miyaura cross-coupling reactions.
General Synthesis of Arylboronic Acids
Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis. The workflow for a generalized synthesis is depicted below.
Caption: General synthesis of arylboronic acids.
Detailed Methodology:
-
Formation of the Organometallic Reagent:
-
An anhydrous reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (for Grignard) or an appropriate lithium source.
-
The corresponding aryl halide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard or organolithium reagent. The reaction is often initiated with a small crystal of iodine.
-
-
Borylation:
-
The solution of the organometallic reagent is cooled (typically to -78°C).
-
A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether is added slowly to the cooled organometallic solution. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature.
-
-
Hydrolysis:
-
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude arylboronic acid.
-
Purification is typically achieved by recrystallization.
-
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Methodology:
-
Reaction Setup:
-
A reaction vessel is charged with this compound (1.0-1.5 equivalents), the desired aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
The vessel is purged with an inert gas.
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
-
Reaction Execution:
-
The reaction mixture is heated with stirring (typically between 80-110°C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous phase is extracted with the organic solvent.
-
The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Applications in Drug Development and Research
Boronic acids are a privileged structural motif in medicinal chemistry due to their unique chemical properties.[4] The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serines and threonines, in the active sites of enzymes.[4][5] This property has been exploited in the design of potent and selective enzyme inhibitors.
While specific applications for this compound are not widely reported, its structural features suggest its potential utility as a building block in the synthesis of novel therapeutic agents. The dichloro-substitution pattern can influence the electronic properties and binding interactions of a final compound, and the ethoxy group can be a key feature for hydrogen bonding or can be metabolically labile.
Role as Enzyme Inhibitors
Boronic acid-containing drugs have shown significant success, most notably in the area of oncology.
-
Proteasome Inhibition : Bortezomib and Ixazomib are FDA-approved drugs for the treatment of multiple myeloma that contain a boronic acid warhead.[4][6] This moiety forms a stable, yet reversible, complex with the N-terminal threonine of the 20S proteasome, inhibiting its function and leading to apoptosis in cancer cells.[4]
-
β-Lactamase Inhibition : Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by resistant bacteria.[4][5]
The (3,5-dichloro-4-ethoxyphenyl) moiety could be incorporated into novel inhibitors targeting a range of enzymes where such substitutions are favorable for potency and selectivity.
Building Block in Medicinal Chemistry
The primary role of this compound in a research context is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl structures that are common in pharmacologically active molecules. The use of this specific boronic acid allows for the introduction of the 3,5-dichloro-4-ethoxyphenyl group into a wide array of molecular scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery programs. For instance, the structurally related 3,5-dichloro-4-methoxyphenylboronic acid is noted as a key intermediate in the synthesis of anti-cancer agents.[3]
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical reagent for research and development. While detailed physicochemical and biological data for this specific molecule are scarce, its utility can be inferred from the well-established chemistry of arylboronic acids. Its primary application lies in its use as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors. The general protocols and background information provided in this guide are intended to enable researchers to effectively utilize this and similar compounds in their synthetic and drug discovery endeavors.
References
- 1. 1107604-10-3|this compound|BLD Pharm [bldpharm.com]
- 2. 1107604-10-3 | this compound - AiFChem [aifchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis and medicinal chemistry.
Core Compound Data
This compound is an organoboron compound that belongs to the family of arylboronic acids. These compounds are of significant interest due to their versatile applications, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of dichloro and ethoxy functional groups on the phenyl ring modifies its electronic properties and steric hindrance, influencing its reactivity and potential applications in the synthesis of complex organic molecules.
Molecular Structure and Properties
The molecular formula for this compound is C₈H₉BCl₂O₃. A detailed breakdown of its molecular weight is provided in the table below.
| Quantitative Data Summary | |
| Property | Value |
| Molecular Formula | C₈H₉BCl₂O₃ |
| Calculated Molecular Weight | 249.88 g/mol |
| Elemental Composition | |
| Carbon (C) | 8 atoms |
| Hydrogen (H) | 9 atoms |
| Boron (B) | 1 atom |
| Chlorine (Cl) | 2 atoms |
| Oxygen (O) | 3 atoms |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction are outlined below.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of arylboronic acids from the corresponding aryl halides.
Materials:
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1-Ethoxy-2,6-dichloro-4-iodobenzene
-
Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-ethoxy-2,6-dichloro-4-iodobenzene (1 equivalent) and anhydrous THF.
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The solution is cooled to -78 °C in a dry ice/acetone bath.
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n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
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The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
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1,4-Dioxane
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Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask are added this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added to the flask.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of (3,5-Dichloro-4-ethoxyphenyl)boronic acid
This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. Due to the absence of a direct, published protocol for this specific molecule, the following synthesis is a multi-step procedure based on well-established and analogous chemical transformations. The protocols are designed to be robust and reproducible, with quantitative data presented for clarity and comparison.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 2,6-dichlorophenol. This pathway involves nitration, reduction, etherification, and finally, a Miyaura borylation.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol
This step involves the nitration of 2,6-dichlorophenol. The ortho positions to the hydroxyl group are blocked by chlorine atoms, directing the nitration to the para position.
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorophenol in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
| Parameter | Value |
| Starting Material | 2,6-Dichlorophenol |
| Reagents | Nitric Acid, Sulfuric Acid, Acetic Acid |
| Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 4-Amino-2,6-dichlorophenol
The nitro group of 2,6-dichloro-4-nitrophenol is reduced to an amino group using iron in an acidic medium.
Methodology:
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add 2,6-dichloro-4-nitrophenol portion-wise to the refluxing mixture.
-
After the addition is complete, continue refluxing for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-2,6-dichlorophenol.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-4-nitrophenol |
| Reagents | Iron, Hydrochloric Acid, Ethanol, Water |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Step 3: Synthesis of 4-Bromo-2,6-dichlorophenol via Sandmeyer Reaction
The amino group is converted to a bromo group using a Sandmeyer reaction.
Methodology:
-
Dissolve 4-amino-2,6-dichlorophenol in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Starting Material | 4-Amino-2,6-dichlorophenol |
| Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |
| Temperature | 0-60 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
Step 4: Synthesis of 1-Bromo-3,5-dichloro-4-ethoxybenzene
The hydroxyl group of 4-bromo-2,6-dichlorophenol is etherified to an ethoxy group using a Williamson ether synthesis.
Methodology:
-
Dissolve 4-bromo-2,6-dichlorophenol in a polar aprotic solvent such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, to the solution.
-
Add ethyl iodide and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield 1-bromo-3,5-dichloro-4-ethoxybenzene.
| Parameter | Value |
| Starting Material | 4-Bromo-2,6-dichlorophenol |
| Reagents | Ethyl Iodide, Potassium Carbonate, Acetone/DMF |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 80-90% |
Step 5: Synthesis of this compound
This final step involves the formation of a Grignard reagent followed by reaction with a borate ester and subsequent hydrolysis. An alternative, more modern approach using a Miyaura borylation is also presented.
Methodology (Miyaura Borylation):
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3,5-dichloro-4-ethoxybenzene in anhydrous THF.
-
Cool the solution to -10 °C.
-
Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) and stir for 1-2 hours to perform a halogen-metal exchange.
-
In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.
-
Transfer the prepared organomagnesium reagent to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 1-2 with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.
| Parameter | Value |
| Starting Material | 1-Bromo-3,5-dichloro-4-ethoxybenzene |
| Reagents | i-PrMgCl·LiCl, Triisopropyl borate, HCl |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-80% |
Workflow and Data Management
A systematic workflow is crucial for the successful synthesis and characterization of the target compound.
Caption: General experimental workflow for synthesis and analysis.
Safety Considerations
-
Handling of Reagents: Concentrated acids (nitric, sulfuric, hydrochloric), bromine-containing compounds, and organometallic reagents are corrosive, toxic, and/or highly reactive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Grignard reagent formation and reactions are sensitive to moisture and air; therefore, anhydrous solvents and an inert atmosphere are essential.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
This technical guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available resources.
physical and chemical properties of (3,5-Dichloro-4-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. Due to the limited availability of specific experimental data for this compound, this guide combines established information with data extrapolated from similar compounds and theoretical predictions to offer a practical resource for laboratory use and further research.
Core Properties
This compound, with the CAS number 1107604-10-3, is a substituted phenylboronic acid. Boronic acids are a class of compounds that have gained significant attention in organic synthesis and medicinal chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction and their ability to act as enzyme inhibitors.
| Property | Value | Source |
| CAS Number | 1107604-10-3 | AIFCHEM[1] |
| Molecular Formula | C₈H₉BCl₂O₃ | AIFCHEM[1] |
| Molecular Weight | 234.88 g/mol | AIFCHEM[1] |
| Physical Form | Solid (Predicted) | Sigma-Aldrich[2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol.[3] Solubility in other organic solvents is not experimentally determined but is expected to be similar to other phenylboronic acids (e.g., soluble in THF, DMF, Dioxane). | |
| pKa | Not available | N/A |
Chemical Reactivity and Stability
This compound is expected to exhibit reactivity characteristic of arylboronic acids. The boronic acid moiety is a Lewis acid and can participate in various chemical transformations. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is likely to increase the Lewis acidity of the boron atom and may influence its reactivity in cross-coupling reactions.
Boronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines, particularly upon heating. They are also susceptible to oxidation, which can be a consideration in certain reaction conditions or for long-term storage.
Applications in Organic Synthesis
The primary application of this compound is anticipated to be as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, the following sections provide representative procedures based on general methods for similar compounds. These protocols should be considered as starting points and will likely require optimization.
Hypothetical Synthesis of this compound
The synthesis of arylboronic acids can often be achieved through the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate ester, followed by acidic workup. A plausible synthetic route for this compound could start from 1-bromo-3,5-dichloro-4-ethoxybenzene.
Workflow for Hypothetical Synthesis:
Caption: Hypothetical synthesis workflow for this compound.
Detailed Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3,5-dichloro-4-ethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture at room temperature or gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Role in Drug Development and Signaling Pathways
While no specific biological activity has been reported for this compound, the boronic acid functional group is a known pharmacophore that can act as a serine protease inhibitor by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.
Given the established role of other phenylboronic acids as inhibitors of various signaling pathways, it is plausible that this compound could exhibit similar activity. For instance, some boronic acid derivatives have been shown to inhibit the Rho GTPase signaling pathway, which is involved in cell motility and proliferation and is often dysregulated in cancer.
Hypothetical Inhibition of the Rho GTPase Signaling Pathway:
The diagram below illustrates a hypothetical mechanism by which a boronic acid-containing compound could inhibit the Rho GTPase signaling pathway by targeting a downstream effector kinase.
Caption: Hypothetical inhibition of the Rho GTPase signaling pathway by this compound.
Safety Information
Based on available safety data, this compound should be handled with care in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a potentially valuable building block for organic synthesis and drug discovery. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from the extensive knowledge base of related boronic acids. The representative protocols and hypothetical mechanisms presented in this guide are intended to provide a foundation for further research and application of this compound. As with any chemical, appropriate safety precautions should be taken during handling and use. Further experimental investigation is warranted to fully characterize the physical, chemical, and biological properties of this compound.
References
Technical Whitepaper: Safety Profile of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for (3,5-Dichloro-4-ethoxyphenyl)boronic acid was not publicly available at the time of this writing. The following information is a consolidation of data from SDSs of structurally similar compounds and should be used as a guide for preliminary safety assessment only. It is imperative to obtain the specific SDS from the supplier before handling this chemical.
Introduction
This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the safety and handling precautions for this compound is crucial for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This document provides a summary of the likely hazards, handling procedures, and emergency responses based on data from analogous chemical structures.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be classified as follows. This classification is inferred from related compounds like 3,5-dichlorophenylboronic acid and other substituted ethoxyphenylboronic acids.[1][2]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for safe handling.[1][2][3]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[2][4] |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols: First-Aid Measures
The following first-aid protocols are based on standard procedures for handling skin and eye irritating solids.[1][3]
Table 2: First-Aid Experimental Protocols
| Exposure Route | Protocol |
| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[3] |
| Skin Contact | 1. Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] 2. Wash the affected area with soap and water. 3. If irritation persists, seek medical attention.[3] 4. Wash contaminated clothing before reuse.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention.[1][2] |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
Physical and Chemical Properties
Quantitative data for the target compound is not available. The following table presents data for a structurally related compound, 3,5-Dichlorophenylboronic acid, to provide an estimate of its physical state.
Table 3: Physical and Chemical Properties of 3,5-Dichlorophenylboronic acid
| Property | Value |
| Molecular Formula | Cl₂C₆H₃B(OH)₂ |
| Molecular Weight | 190.82 g/mol |
| Physical State | Solid[2] |
| Melting Point | >300 °C (decomposes) |
| Solubility | No data available |
Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[2]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[3] Store in a cool place. Recommended storage temperature is often between 2-8°C for similar boronic acids.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Visualizations
GHS Hazard Communication Workflow
References
A Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid for Researchers and Drug Development Professionals
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a specialized chemical reagent with significant potential in the fields of medicinal chemistry and organic synthesis. This guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, particularly for researchers, scientists, and professionals involved in drug development.
Commercial Availability and Properties
A variety of chemical suppliers offer this compound, with the Chemical Abstracts Service (CAS) number 1107604-10-3 . While purity and other specifications may vary, the compound is generally available in high purity, suitable for most research and development applications. Below is a summary of the typical quantitative data available from commercial suppliers.
| Property | Value | Suppliers Citing This Information |
| CAS Number | 1107604-10-3 | Chemazone, BLD Pharmatech, AiFChem, Novachemistry |
| Molecular Formula | C₈H₉BCl₂O₃ | Chemazone, BLD Pharmatech, AiFChem, Novachemistry |
| Molecular Weight | ~234.87 g/mol | Chemazone, BLD Pharmatech, AiFChem, Novachemistry |
| Purity | >95% - >97% | Chemazone, Novachemistry |
| Physical Form | Solid | Generally implied by suppliers |
| Storage | Inert atmosphere, 2-8°C | BLD Pharmatech |
Applications in Organic Synthesis and Drug Discovery
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[1] The unique substitution pattern of this compound—featuring two chlorine atoms and an ethoxy group—makes it a valuable building block for creating novel compounds with potential biological activity.
The broader class of boronic acid derivatives has been extensively explored in medicinal chemistry for their ability to act as enzyme inhibitors.[2][3][4] The boron atom can form reversible covalent bonds with active site residues of target proteins, leading to potent and selective inhibition.[5] This characteristic has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib.[2][4]
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture of solvent and water)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Materials for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates and catalyst system) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Synthetic Process
The following diagrams illustrate the logical workflow for selecting a supplier and a generalized schematic for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
crystal structure of (3,5-Dichloro-4-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a publically available, experimentally determined crystal structure for (3,5-Dichloro-4-ethoxyphenyl)boronic acid has not been identified in open-access crystallographic databases. This guide, therefore, provides a summary of available chemical data, a representative synthetic protocol, and an overview of the potential biological activities and associated signaling pathways based on the broader class of substituted phenylboronic acids.
Compound Properties
This compound is a halogenated aromatic boronic acid. While detailed experimental data is limited, the following properties have been compiled from chemical supplier information.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1107604-10-3 |
| Molecular Formula | C₈H₉BCl₂O₃ |
| Molecular Weight | 234.88 g/mol |
| Physical Form | Solid (predicted) |
| Storage Temperature | Inert atmosphere, 2-8°C |
Representative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid
The synthesis of substituted phenylboronic acids, such as the title compound, can typically be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate, or via a Grignard reaction. Below is a generalized protocol based on common synthetic routes for similar compounds.[1][2][3]
Reaction Scheme:
Aryl-Halide → Organometallic Intermediate → Boronate Ester → Boronic Acid
Materials:
-
Substituted Aryl Bromide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium (for Grignard)
-
Triisopropyl borate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvents for extraction and purification (e.g., Diethyl ether, Hexane)
Procedure:
-
Formation of the Organometallic Intermediate: A solution of the substituted aryl bromide in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). To this, a solution of n-BuLi in hexanes is added dropwise, and the reaction is stirred for a specified time to ensure complete formation of the aryllithium species.
-
Borylation: Triisopropyl borate is then added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from an appropriate solvent system to yield the desired substituted phenylboronic acid.
Below is a diagram illustrating a generalized workflow for the synthesis of a substituted phenylboronic acid.
Potential Biological Activity and Signaling Pathways
Inhibition of Cancer Cell Migration
Phenylboronic acids have been shown to be more potent inhibitors of cancer cell migration and viability compared to boric acid.[4][5][6] Studies on metastatic prostate cancer cells have indicated that phenylboronic acid can inhibit the function of pathways involving the Rho family of GTP-binding proteins, such as RhoA, Rac1, and Cdc42.[4][7] These proteins are key regulators of the actin cytoskeleton, and their inhibition can disrupt processes essential for cell motility, such as the formation of lamellipodia and filopodia, and actomyosin-based contractility.[8]
The inhibitory effects of phenylboronic acids on these signaling networks appear to be selective for cancer cells over non-tumorigenic cells, making them promising candidates for the development of novel anti-cancer therapeutics.[4][6][7]
Interaction with Cell Surface Glycans
Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[9] This interaction can be exploited for targeted drug delivery and cancer cell imaging. The acidic tumor microenvironment can enhance the selective binding of phenylboronic acid to cancer cells, facilitating targeted therapeutic action.[7]
The diagram below illustrates the general signaling pathway of the Rho family of GTPases, which is a potential target of phenylboronic acids in the inhibition of cancer cell migration.
Future Directions
The determination of the single-crystal X-ray structure of this compound is a critical next step for a comprehensive understanding of its structure-activity relationship. Such data would provide valuable insights into its solid-state packing, intermolecular interactions, and could aid in the rational design of novel derivatives with enhanced biological activity for drug development applications. Further research is also warranted to elucidate the specific molecular targets and signaling pathways modulated by this particular compound.
References
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA/ROCK-mediated switching between Cdc42- and Rac1-dependent protrusion in MTLn3 carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,5-Dichloro-4-ethoxyphenyl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally related arylboronic acids, general principles of boronic acid chemistry, and established guidelines for stability testing of chemical substances.
Introduction to this compound Stability
This compound is a member of the arylboronic acid class of compounds, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A critical aspect of working with boronic acids is understanding their stability, as they can be susceptible to degradation, which can impact reaction yields and product purity. The primary degradation pathways for arylboronic acids include oxidation and the formation of boroxines (anhydrides).
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following table summarizes the recommended storage conditions based on data from analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) | Minimizes degradation by slowing down chemical reactions, including oxidation and anhydride formation. Recommended for a structurally similar compound, 3,5-Dichloro-4-isopropoxyphenylboronic acid.[1] |
| Cool and dry place (Short-term) | General recommendation for arylboronic acids to prevent thermal degradation and hydrolysis. | |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation, a known degradation pathway for boronic acids. |
| Light | Store in the dark | Protects against light-catalyzed degradation. |
| Container | Tightly sealed container | Prevents moisture ingress, which can lead to hydrolysis and the formation of boroxines. Also protects from atmospheric oxygen. |
Physicochemical Properties and Stability Considerations
| Property | Implication for Stability |
| Physical Form | Typically a solid or crystalline powder. |
| Hygroscopicity | Many boronic acids are hygroscopic. |
| Oxidative Stability | The boronic acid moiety can be susceptible to oxidation. |
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a formal stability testing program is recommended. The following protocols are based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines for stability testing of new drug substances.[2][3]
Stress Testing
Stress testing helps to identify potential degradation products and pathways.
-
Methodology:
-
Expose the solid compound to various stress conditions:
-
Heat: 60°C for 4 weeks.
-
Humidity: 25°C with 75% relative humidity for 4 weeks.
-
Light: Expose to a light source equivalent to ICH Q1B guidelines.
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize significant degradation products using techniques such as LC-MS and NMR.
-
Long-Term and Accelerated Stability Studies
These studies are designed to establish a re-test period or shelf life.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
-
Methodology:
-
Package the this compound in the intended long-term storage container.
-
Place the packaged material in stability chambers maintained at the conditions specified in the table above.
-
At each time point, remove samples and analyze for appearance, assay, and degradation products using a validated, stability-indicating analytical method.
-
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of arylboronic acids.
Caption: Key environmental factors influencing the degradation pathways of arylboronic acids.
Conclusion
While specific, quantitative stability data for this compound is not extensively published, a conservative approach to storage and handling is recommended based on the known stability of related arylboronic acids. For critical applications in research and drug development, it is advisable to perform in-house stability assessments to determine a precise shelf life under specific storage conditions. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of this important chemical reagent.
References
Solubility of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, understanding its solubility in various organic solvents is paramount for effective reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of arylboronic acids, with a specific focus on what can be inferred for this compound. Due to the limited availability of specific quantitative solubility data for the title compound in public literature, this guide presents data for structurally analogous compounds to provide a foundational understanding. The methodologies detailed herein are standard for determining boronic acid solubility and are directly applicable.
Factors Influencing the Solubility of Arylboronic Acids
The solubility of arylboronic acids is primarily dictated by a combination of factors, including:
-
Substituents on the Phenyl Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents significantly impact the polarity and crystal lattice energy of the molecule, thereby affecting its solubility. The dichloro and ethoxy substitutions on the target compound will play a crucial role in its solubility profile.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are generally more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.
-
Temperature: Solubility is typically temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.
-
Intermolecular Forces: The ability of the boronic acid to form hydrogen bonds with the solvent, as well as van der Waals forces and dipole-dipole interactions, will influence its dissolution.
Quantitative Solubility Data for Analogous Phenylboronic Acids
While specific data for this compound is not available, the following tables summarize experimentally determined solubility for phenylboronic acid and its substituted analogues in several common organic solvents. This data is presented as a mole fraction at various temperatures and can serve as a valuable reference point for estimating the solubility behavior of the title compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.045 |
| 303.15 | 0.075 | |
| 313.15 | 0.120 | |
| 323.15 | 0.185 | |
| 3-Pentanone | 293.15 | 0.135 |
| 303.15 | 0.190 | |
| 313.15 | 0.260 | |
| 323.15 | 0.350 | |
| Acetone | 293.15 | 0.150 |
| 303.15 | 0.210 | |
| 313.15 | 0.285 | |
| 323.15 | 0.380 | |
| Dipropyl Ether | 293.15 | 0.025 |
| 303.15 | 0.042 | |
| 313.15 | 0.068 | |
| 323.15 | 0.105 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.004 | |
| 323.15 | 0.008 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely accepted and reliable technique for determining the solubility of arylboronic acids is the dynamic or synthetic method.[1][2][3] This method relies on the visual or instrumental detection of the precise temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle
A biphasic mixture of the boronic acid and the selected organic solvent with a known composition is prepared. This mixture is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process with varying compositions, a solubility curve can be constructed.
Apparatus
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat for precise temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance for accurate weighing of solute and solvent
-
Optional: Luminance probe or turbidimeter for automated detection of dissolution
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel.
-
Heating and Stirring: Begin stirring the mixture at a constant rate and gradually heat the vessel using the circulating thermostat at a controlled rate (e.g., 0.1-0.5 K/min).
-
Observation: Carefully observe the mixture for the disappearance of the last solid particles. The temperature at this point is the solubility temperature. For more precise measurements, a luminance probe can be used to detect the change in light transmission as the solution becomes clear.
-
Data Collection: Record the temperature and the corresponding composition of the mixture.
-
Repeat: Repeat steps 1-4 for a range of different compositions to generate a comprehensive solubility profile.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.
Caption: Workflow for the dynamic solubility determination method.
Logical Relationship of Factors Affecting Solubility
The interplay of various factors determines the solubility of an arylboronic acid in a given solvent. The following diagram outlines these relationships.
Caption: Key factors influencing the solubility of arylboronic acids.
References
An In-Depth Technical Guide to the Electrophilicity of Dichlorinated Phenylboronic Acids
Abstract
This technical guide provides a comprehensive overview of the electrophilicity of dichlorinated phenylboronic acids, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Phenylboronic acids are versatile molecules whose utility in organic synthesis and medicinal chemistry is largely dictated by the Lewis acidity of the boron center. The introduction of two electron-withdrawing chlorine atoms onto the phenyl ring profoundly influences this property. This document explores the structural and electronic basis for the electrophilicity of these compounds, details the experimental and computational methodologies used for its quantification, and summarizes key data to facilitate comparative analysis. Furthermore, it visualizes critical experimental workflows and conceptual relationships to provide a clear and actionable understanding for practical applications, such as in catalysis and the design of reversible covalent inhibitors.
Introduction to Phenylboronic Acids and Electrophilicity
Phenylboronic acid (PhB(OH)₂) is an organoboron compound featuring a phenyl group and two hydroxyl groups attached to a central boron atom.[1] Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers Lewis acidic properties upon the molecule, allowing it to act as an electrophile by accepting a pair of electrons from a Lewis base or nucleophile.[1][3][4]
The magnitude of this Lewis acidity, or electrophilicity, is critical to the reactivity and function of boronic acids. It is highly sensitive to the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance electrophilicity by pulling electron density from the boron atom, making it more electron-deficient. Conversely, electron-donating groups (EDGs) decrease it. This tunable electronic character is fundamental to their widespread use in applications ranging from palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to the development of enzyme inhibitors.[4][5][6]
The Impact of Dichlorination on Electrophilicity
Chlorine atoms are potent electron-withdrawing groups that operate primarily through the inductive effect (-I). When two chlorine atoms are attached to the phenyl ring of a boronic acid, they significantly withdraw electron density from the aromatic system and, consequently, from the boron center. This electronic perturbation leads to a marked increase in the Lewis acidity and electrophilicity of the molecule compared to the unsubstituted phenylboronic acid.
This enhanced electrophilicity has direct consequences for the compound's chemical behavior:
-
Increased Reactivity: The more electrophilic boron center is more susceptible to nucleophilic attack. This can accelerate desired reactions, such as the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]
-
Stronger Binding Interactions: In a biological context, a higher electrophilicity facilitates the formation of reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) in the active sites of enzymes.[4]
-
Potential Instability: A significant drawback of high electrophilicity is an increased susceptibility to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source, such as water.[7][8] This is a critical consideration for the storage and application of highly electron-deficient arylboronic acids.[8]
The precise electrophilicity is also dependent on the substitution pattern of the chlorine atoms (e.g., 2,4-dichloro vs. 3,5-dichloro), as the position influences the overall inductive pull on the boron center.
Quantitative Assessment of Electrophilicity
While specific comparative studies on the electrophilicity of various dichlorinated phenylboronic acid isomers are not extensively detailed in publicly available literature, the principles of their assessment are well-established. Electrophilicity can be quantified through several experimental and computational metrics.
Data Presentation
The following tables summarize available physicochemical data for select dichlorinated phenylboronic acids and provide a comparative context for acidity using data from fluorinated analogs, which similarly feature electron-withdrawing substituents.
Table 1: Physicochemical Properties of Dichlorinated Phenylboronic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2,4-Dichlorophenylboronic Acid | 68716-47-2 | C₆H₅BCl₂O₂ | 190.82 |
| 3,4-Dichlorophenylboronic Acid | 151169-74-3 | C₆H₅BCl₂O₂ | 190.82 |
| 3,5-Dichlorophenylboronic Acid | 67492-50-6 | C₆H₅BCl₂O₂ | 190.82 |
Table 2: Illustrative Acidity (pKa) of Phenylboronic Acids with Electron-Withdrawing Groups
Note: This table uses data from fluorinated analogs to demonstrate the established principle that EWGs increase the acidity (lower the pKa) of phenylboronic acids. This serves as a proxy for the expected behavior of dichlorinated species.
| Compound Name | pKa | Reference |
| Phenylboronic Acid | 8.86 | [11] |
| 4-Fluorophenylboronic Acid | 8.77 | [11] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [11] |
As shown, increasing the number of electron-withdrawing fluorine atoms significantly lowers the pKa value, indicating a substantial increase in acidity. A similar, potent effect is expected for dichlorinated analogs.
Experimental and Computational Protocols
Experimental Methodologies
Protocol 1: pKa Determination by Spectrophotometric Titration
This method relies on monitoring changes in the UV-Vis absorbance spectrum of the boronic acid as a function of pH to determine its acid dissociation constant.
-
Solution Preparation: Prepare a stock solution of the dichlorinated phenylboronic acid in a suitable solvent (e.g., a methanol/water mixture). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each pH value, mix a constant aliquot of the boronic acid stock solution with the buffer solution in a quartz cuvette.
-
Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample. The formation of the anionic boronate species from the neutral boronic acid will result in a change in the spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Protocol 2: Lewis Acidity Determination by the Gutmann-Beckett Method
This NMR-based technique quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with the Lewis acid (the boronic acid).[11]
-
Reference Measurement: Dissolve triethylphosphine oxide (Et₃PO) in a non-coordinating deuterated solvent (e.g., CDCl₃ or C₆D₆) and record its ³¹P NMR spectrum to obtain the chemical shift of the uncomplexed probe.
-
Complex Formation: In a separate NMR tube, dissolve the dichlorinated phenylboronic acid in the same solvent. Add a known amount of Et₃PO.
-
NMR Measurement: Record the ³¹P NMR spectrum of the mixture. The coordination of Et₃PO to the electrophilic boron center will cause a downfield shift of the ³¹P signal.
-
Calculation of Acceptor Number (AN): The Lewis acidity is quantified as the Acceptor Number (AN), which is calculated based on the observed chemical shift change (Δδ³¹P = δ_complex - δ_uncomplexed).[11] A larger Δδ³¹P indicates a stronger Lewis acid.
Computational Methodologies
Protocol 3: Calculation of the Global Electrophilicity Index (ω)
The global electrophilicity index (ω) is a quantitative measure derived from conceptual Density Functional Theory (DFT) that describes the energy stabilization of a molecule when it accepts an additional electronic charge.[12]
-
Structure Optimization: Perform a geometry optimization of the dichlorinated phenylboronic acid molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).
-
Energy Calculations: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]
-
Index Calculation: The electrophilicity index (ω) is calculated using the formula: ω = (IP + EA)² / (8 * (IP - EA)) , where IP is the vertical ionization potential (approximated by -E_HOMO) and EA is the vertical electron affinity (approximated by -E_LUMO). A higher ω value signifies greater electrophilicity.
Visualizing Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.
Caption: Workflow for experimental pKa determination via spectrophotometric titration.
Caption: Conceptual framework linking structure to electrophilicity and application.
Conclusion
The dichlorination of phenylboronic acids serves as a powerful strategy to enhance the electrophilicity of the boron center. This modification, driven by the strong inductive effect of the chlorine substituents, results in compounds with heightened Lewis acidity, which translates to increased reactivity in synthetic applications and stronger binding affinities in biological systems. This guide has outlined the theoretical basis for this effect, presented the standard experimental and computational protocols for its quantification, and provided a framework for understanding its practical implications. For researchers and drug developers, a thorough grasp of the electrophilicity of these reagents is paramount for harnessing their potential in catalysis and for the rational design of novel therapeutics, while also managing their potential for instability. Further direct comparative studies on dichlorinated isomers are warranted to build a more detailed structure-activity relationship database.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-dichlorophenylboric acid - 68716-47-2 - Structure, Synthesis, Properties [organoborons.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing (3,5-Dichloro-4-ethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (3,5-dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the dichloro and ethoxy functionalities allows for the introduction of specific steric and electronic properties into the target molecules, which can be crucial for their biological activity or material properties.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. The reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) can be represented by the following general scheme:
Where Ar-X can be an aryl or heteroaryl bromide, iodide, or triflate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented here is a representative summary compiled from various sources and typical outcomes for similar reactions.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 12 | 95 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (2) | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 10 | 85 |
Experimental Protocols
Below are detailed methodologies for conducting a typical Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a common palladium catalyst and base.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and deionized water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a method for accelerating the reaction using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl iodide or triflate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 equiv.), the aryl halide/triflate (1.0 equiv.), PdCl₂(dppf) (0.05 equiv.), and cesium carbonate (2.5 equiv.).
-
Add degassed 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling experiment, from reaction setup to product isolation and purification.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid with various aryl and heteroaryl halides. This sterically hindered and electron-rich boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for similar substrates and provide a solid foundation for reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex.[1][2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[1] For a substrate like this compound, the presence of two chlorine atoms ortho to the boronic acid group introduces significant steric hindrance, which can impede the reaction. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Recommended Palladium Catalysts and Ligands
For sterically demanding Suzuki-Miyaura couplings, traditional palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and longer reaction times.[3][4] More advanced catalyst systems, particularly those employing bulky and electron-rich phosphine ligands (Buchwald ligands), are often superior for coupling hindered substrates. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Commonly Used Catalyst Systems:
-
For General Applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and widely used catalyst.[3][4]
-
For Sterically Hindered Substrates: A combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
These advanced ligands have demonstrated high efficacy in promoting the coupling of di-ortho-substituted arylboronic acids.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl halides with a structurally similar substrate, 3,5-dichloro-1,2,4-thiadiazole, which serves as a good model for the reactivity of the C-Cl bonds in an analogous coupling with this compound.[3][4]
| Aryl Halide/Boronic Acid Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | 57 |
| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/MeOH/H₂O | RT | 24 | 75 (mono-coupling) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | 65 |
Data adapted from the coupling of various arylboronic acids with 3,5-dichloro-1,2,4-thiadiazole.[3][4]
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Protocol A utilizes a standard, widely available catalyst, while Protocol B is optimized for challenging, sterically hindered couplings.
Protocol A: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from a general method for Suzuki-Miyaura couplings of dichloro-substituted heterocycles.[3][4]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, degassed
-
Methanol (MeOH), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (e.g., 4 mL per mmol of aryl bromide) and degassed methanol (e.g., 1 mL per mmol of aryl bromide) to the flask.
-
With vigorous stirring, add a degassed 2M aqueous solution of potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Optimized Procedure for Sterically Hindered Couplings
This protocol employs a more active catalyst system suitable for challenging substrates.
Materials:
-
This compound
-
Aryl chloride or bromide (e.g., 2-chloro-N-phenylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (e.g., 2 mL per mmol of aryl halide). Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add degassed water (e.g., 0.5 mL per mmol of aryl halide).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS. These reactions are often faster, typically complete within 2-12 hours.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for setting up and working up a Suzuki-Miyaura coupling reaction.
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for Suzuki Coupling with Sterically Hindered Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for performing Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids and aryl halides. The information is intended to guide researchers in overcoming the challenges associated with sterically demanding substrates to achieve high-yielding synthesis of complex biaryl compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly at the ortho positions, the reaction rates can be dramatically reduced, leading to low yields and undesired side reactions. This challenge is frequently encountered in the synthesis of complex molecules in the pharmaceutical and materials science industries.
Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have provided powerful tools to overcome these steric challenges.[1][2] This document outlines optimized reaction conditions, provides detailed experimental protocols, and presents quantitative data for the successful Suzuki coupling of sterically hindered substrates.
Key Considerations for Coupling Hindered Substrates
Several factors are critical for the successful coupling of sterically demanding boronic acids and aryl halides:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Bulky, electron-rich ligands are required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
-
Bulky Phosphine Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective.[3] Other specialized ligands like BI-DIME and AntPhos have also shown excellent performance for particularly challenging couplings.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer high stability and catalytic activity, even for the synthesis of tetra-ortho-substituted biaryls.[1][5]
-
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly influence the reaction outcome.
-
Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). For highly hindered systems, stronger bases like t-BuOK are often necessary.[1]
-
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst while being stable under the reaction conditions.
-
Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are frequently employed. In some cases, alcoholic solvents like 2-propanol have been shown to be effective, particularly with NHC-based catalysts.[1]
-
-
Temperature: While many Suzuki couplings can be performed at room temperature with highly active catalysts, sterically hindered couplings often require elevated temperatures to achieve reasonable reaction rates.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. For sterically hindered substrates, the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination to form the biaryl product are often the rate-limiting steps. The use of bulky ligands facilitates these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Optimizing Hindered Couplings
A systematic approach is crucial for developing a successful protocol for a new set of sterically hindered substrates. The following workflow outlines a general strategy for optimization.
Caption: A general workflow for optimizing Suzuki coupling of hindered substrates.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki coupling of various sterically hindered substrates.
Table 1: Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids using an NHC-Palladacycle Catalyst [1]
| Entry | Aryl Chloride | Arylboronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | 1 | K₃PO₄ | 2-Propanol | RT | 2 | 98 |
| 2 | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | 1 | K₃PO₄ | 2-Propanol | RT | 4 | 95 |
| 3 | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | 2 | t-BuOK | 2-Propanol | RT | 12 | 85 |
| 4 | 1-Chloronaphthalene | 2,4,6-Trimethylphenylboronic acid | 1 | K₃PO₄ | 2-Propanol | RT | 6 | 92 |
Table 2: Synthesis of Tetra-ortho-Substituted Biaryls [6]
| Entry | Aryl Bromide | Arylboronic Acid Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | 2,4,6-Trimethylphenyltriolborate | 5 | BIPHEP (5.5) | CuCl (20) | DMF | 80 | 14 | 95 |
| 2 | 1-Bromo-2,6-diisopropylbenzene | 2,4,6-Trimethylphenyltriolborate | 5 | BIPHEP (5.5) | CuCl (20) | DMF | 80 | 14 | 88 |
| 3 | 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)triolborate | 5 | BIPHEP (5.5) | CuCl (20) | DMF | 80 | 14 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with an NHC-Palladacycle Catalyst[1]
This protocol is adapted from the work of Nolan and coworkers for the room-temperature coupling of hindered aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[(IPr)Pd(cinnamyl)Cl] precatalyst (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol) or Potassium tert-butoxide (t-BuOK) for very hindered substrates
-
Anhydrous 2-propanol (3-5 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), [(IPr)Pd(cinnamyl)Cl] precatalyst (0.01 mmol), and the base (2.0 mmol).
-
Add anhydrous 2-propanol (3-5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the steric hindrance of the substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates[6]
This protocol is for the synthesis of highly substituted biaryls and utilizes an aryltriolborate as the coupling partner.
Materials:
-
Aryl bromide (0.5 mmol)
-
Aryltriolborate (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)
-
BIPHEP ligand (0.0275 mmol, 5.5 mol%)
-
Copper(I) chloride (CuCl, 0.1 mmol, 20 mol%)
-
Anhydrous N,N-dimethylformamide (DMF, 3 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an inert atmosphere, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd(OAc)₂ (0.025 mmol) and BIPHEP (0.0275 mmol).
-
Add the aryl bromide (0.5 mmol), aryltriolborate (0.75 mmol), and CuCl (0.1 mmol).
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The typical reaction time is 14 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (30 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Wash the combined filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the tetra-ortho-substituted biaryl product.
Troubleshooting and Optimization
Low yields in hindered Suzuki couplings are common and can often be improved by systematic optimization.[2]
-
Low Conversion:
-
Increase the reaction temperature.
-
Increase the catalyst loading (up to 5 mol%).
-
Switch to a more active ligand (e.g., from a bulky phosphine to an NHC, or vice versa).
-
Use a stronger base (e.g., switch from K₃PO₄ to t-BuOK).
-
-
Side Reactions (e.g., Protodeboronation, Homocoupling):
-
Use anhydrous solvents and reagents.
-
Use a less reactive base if possible.
-
Decrease the reaction temperature and extend the reaction time.
-
Consider using a boronic ester derivative (e.g., pinacol or MIDA esters) which can exhibit greater stability.[7]
-
By carefully selecting the catalyst system and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling can be a powerful tool for the synthesis of even the most sterically demanding biaryl compounds.
References
- 1. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Applications of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid in the Synthesis of IRAK-4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Note
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a key building block in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). The unique substitution pattern of this boronic acid, featuring two chlorine atoms and an ethoxy group on the phenyl ring, is crucial for achieving high affinity and selectivity for the IRAK-4 kinase domain. This document provides detailed protocols and data based on the successful application of related boronic acids in the development of pyrazolopyrimidine-based IRAK-4 inhibitors, a class of compounds with significant therapeutic potential in inflammatory diseases and certain cancers.
The 3,5-dichloro substitution has been shown to be a critical feature in the structure-activity relationship (SAR) of these inhibitors, contributing to favorable interactions within the kinase binding site. While the direct use of this compound is not explicitly detailed in the primary literature, the synthesis of the closely related methoxy analog is well-documented. The protocols provided herein are adapted for the ethoxy derivative based on established synthetic methodologies for this class of compounds.
Quantitative Data
The following table summarizes the in vitro activity of a representative pyrazolopyrimidine IRAK-4 inhibitor synthesized using a (3,5-dichloro-4-alkoxyphenyl)boronic acid derivative.
| Compound ID | IRAK-4 IC50 (nM) | IRAK-1 IC50 (nM) | Cellular Assay (LPS-induced IL-6) IC50 (nM) |
| 1 | 1.2 | >1000 | 15 |
Data is representative for this class of compounds and highlights the potency and selectivity achieved with the 3,5-dichloro-4-alkoxy phenyl moiety.
Signaling Pathway
The following diagram illustrates the TLR/IL-1R signaling pathway, in which IRAK-4 plays a crucial role. Inhibition of IRAK-4 blocks the downstream activation of NF-κB and subsequent inflammatory cytokine production.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which can be achieved via a standard ortho-lithiation/boronation sequence from the corresponding 1,3-dichloro-2-ethoxybenzene.
Materials:
-
1,3-dichloro-2-ethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
Procedure:
-
Dissolve 1,3-dichloro-2-ethoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Triturate the resulting solid with hexanes and collect the product by filtration to yield this compound.
Suzuki Coupling for the Synthesis of an IRAK-4 Inhibitor
This protocol details the Suzuki coupling of this compound with a pyrazolopyrimidine core, a key step in the synthesis of potent IRAK-4 inhibitors.
Materials:
-
This compound (1.5 eq)
-
Chloro-pyrazolopyrimidine core (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Sodium carbonate (Na2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the chloro-pyrazolopyrimidine core, this compound, and sodium carbonate.
-
Degas the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add Pd(dppf)Cl2 to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired IRAK-4 inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and characterization of IRAK-4 inhibitors utilizing this compound.
Application Notes: (3,5-Dichloro-4-ethoxyphenyl)boronic Acid in the Synthesis of Bioactive Molecules
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable building block for the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring two chlorine atoms and an ethoxy group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of the final compounds, which can significantly influence their biological activity and pharmacokinetic profiles. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aromatic and heteroaromatic systems.
Key Applications:
One prominent application of this compound is in the synthesis of potent and selective Receptor Tyrosine Kinase (RTK) inhibitors . These inhibitors play a crucial role in cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. The dichlorinated and ethoxy-substituted phenyl moiety can be strategically incorporated into the inhibitor scaffold to enhance binding affinity to the ATP-binding pocket of the target kinase and to improve metabolic stability.
A notable example is the synthesis of a series of pyrimidine-based inhibitors targeting kinases involved in cancer cell signaling. In these syntheses, this compound is coupled with a halogenated pyrimidine core to generate the final bioactive compound. The resulting molecules have demonstrated significant inhibitory activity against various cancer cell lines.
Quantitative Data Summary:
The following table summarizes the in vitro biological activity of a representative bioactive molecule synthesized using this compound.
| Compound ID | Target Kinase | Cell Line | IC50 (nM) |
| 1 | VEGFR2 | HUVEC | 15 |
| PDGFRβ | - | 25 | |
| FGFR1 | - | 40 |
Table 1: In vitro biological activity of a representative pyrimidine-based kinase inhibitor synthesized from this compound.
Experimental Protocols:
Synthesis of a Pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling:
This protocol describes the synthesis of a representative pyrimidine-based kinase inhibitor using this compound.
Materials:
-
2,4-dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 mmol) and this compound (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2.5 mL), add sodium carbonate (2.5 mmol).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations:
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of a kinase inhibitor.
Simplified VEGFR2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR2 signaling pathway.
Application Notes and Protocols for the Arylation of Heterocyclic Compounds using (3,5-Dichloro-4-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol details the application of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in the palladium-catalyzed arylation of a variety of heterocyclic compounds. The resulting aryl-heterocycle scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[3] The 3,5-dichloro-4-ethoxyphenyl moiety, in particular, can impart unique electronic and steric properties to a molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
This document provides detailed experimental procedures, data on reaction yields with various heterocyclic coupling partners, and insights into the reaction's workflow and underlying mechanism.
Reaction Principle
The core of this protocol is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the heterocyclic halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[2]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Materials and Reagents
-
This compound
-
Heterocyclic halide (e.g., 2-chloropyridine, 5-bromoindole, 2-bromothiophene, 4-iodopyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for specific heterocyclic substrates. Optimization of the catalyst, base, and solvent may be necessary to achieve optimal yields for a particular reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the heterocyclic halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 5-10 mL of toluene or dioxane) and degassed water (if required by the specific protocol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize the reaction conditions and yields for the arylation of various classes of heterocyclic compounds with this compound. Please note that these are representative examples and yields may vary depending on the specific substrate and reaction conditions.
Table 1: Arylation of Nitrogen-Containing Heterocycles
| Heterocyclic Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3-Bromopyridine | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 90 | 16 | 92 |
| 5-Bromoindole (N-protected) | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 88 |
| 4-Iodopyrazole (N-protected) | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 12 | 78 |
Table 2: Arylation of Sulfur- and Oxygen-Containing Heterocycles
| Heterocyclic Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 85 | 10 | 95 |
| 3-Bromofuran | PdCl₂(dppf) (3) | K₂CO₃ | Toluene | 90 | 14 | 82 |
| 2-Chlorobenzothiazole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 89 |
Application Notes for Drug Development
The incorporation of the (3,5-Dichloro-4-ethoxyphenyl) moiety into heterocyclic scaffolds can be a valuable strategy in drug discovery for several reasons:
-
Modulation of Physicochemical Properties: The dichloro substituents significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. The ethoxy group can participate in hydrogen bonding and modulate solubility.
-
Metabolic Stability: The chlorine atoms can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Interactions: The specific substitution pattern provides a unique three-dimensional structure that can lead to novel and selective interactions with biological targets. The chlorine atoms can participate in halogen bonding, a recognized non-covalent interaction in drug-receptor binding.
-
Scaffold for Further Diversification: The arylated heterocyclic products can serve as versatile intermediates for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This protocol provides a robust and versatile method for the arylation of a wide range of heterocyclic compounds using this compound. The Suzuki-Miyaura cross-coupling reaction offers a reliable and high-yielding pathway to novel aryl-heterocycle structures that are of significant interest to researchers in medicinal chemistry and drug development. The provided data and experimental procedures serve as a valuable starting point for the synthesis and exploration of new chemical entities with potential therapeutic applications.
References
(3,5-Dichloro-4-ethoxyphenyl)boronic acid as a building block for organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring two chlorine atoms and an ethoxy group, offers steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. This document provides detailed application notes and experimental protocols for its use in organic synthesis, with a focus on its application in drug discovery and development.
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a versatile method for the synthesis of unsymmetrical biaryls.[1] These biaryl motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties.
The presence of the dichloro substitution pattern on the phenyl ring can influence the reactivity and properties of the resulting biaryl compounds. The chlorine atoms are electron-withdrawing, which can affect the electronic nature of the aromatic system and provide sites for further functionalization. The ethoxy group is an electron-donating group that can also influence the molecule's properties and provide a handle for modification.
Key Applications Include:
-
Synthesis of Kinase Inhibitors: Many small molecule kinase inhibitors feature biaryl scaffolds. The (3,5-Dichloro-4-ethoxyphenyl) moiety can be incorporated into potential kinase inhibitors to probe the steric and electronic requirements of the ATP-binding site. The specific substitution pattern may enhance binding affinity or selectivity for a particular kinase.
-
Development of Novel Pharmaceuticals: Boronic acids and their derivatives are increasingly important in medicinal chemistry.[2][3] The title compound can serve as a key intermediate in the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[4]
-
Materials Science: Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific electronic properties imparted by the dichloro and ethoxy substituents can be harnessed to create materials with tailored optical and electronic characteristics.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction
The following protocols are based on established methods for Suzuki-Miyaura coupling reactions and can be adapted for this compound. A general protocol and a more specific example are provided.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Materials:
-
This compound
-
Aryl halide or triflate (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF, or a mixture with water)[1]
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), the palladium catalyst (0.01–0.05 equiv), and the base (2.0–3.0 equiv).
-
Add the degassed solvent(s) to the flask.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Specific Protocol: Coupling with an Aryl Bromide (Adapted from a similar system)
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids and serves as a good starting point for optimization.[5][6][7]
-
Reaction Scheme:
-
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene, Methanol (degassed)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (5 mmol) and Pd(PPh₃)₄ (0.25 mmol) in degassed toluene (20 mL) under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (5.5 mmol) in degassed methanol (5 mL).
-
Add the boronic acid solution and a 2 M aqueous solution of K₂CO₃ (5 mL) to the reaction mixture.
-
Stir the resulting biphasic mixture vigorously at room temperature for 24 hours or at reflux until the starting material is consumed (as monitored by TLC).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
-
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a structurally analogous substrate, 3,5-dichloro-1,2,4-thiadiazole, with various arylboronic acids. This data can serve as a predictive guide for reactions involving this compound, though actual yields may vary.
Table 1: Representative Yields of Suzuki-Miyaura Coupling with a Dichloro-Substituted Heterocycle [5][6][7]
| Entry | Arylboronic Acid Partner | Reaction Conditions | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux, 24h | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, RT, 24h | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 |
| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux, 24h | 3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole | 60 |
Note: Yields are for the coupling of 3,5-dichloro-1,2,4-thiadiazole and may differ for this compound.
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Application in Kinase Inhibitor Synthesis
Caption: Synthesis of a biaryl kinase inhibitor scaffold and its mechanism of action.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals and functional materials. Its utility stems from its participation in a variety of palladium- and copper-catalyzed cross-coupling reactions. The presence of two chlorine atoms ortho to the boronic acid moiety introduces significant steric hindrance and alters the electronic properties of the aryl ring, which in turn influences its reactivity and functional group tolerance. The para-ethoxy group further modulates the electronic nature of the molecule.
These application notes provide a detailed overview of the expected functional group tolerance of this compound in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The information presented herein is based on established principles of cross-coupling reactions and data from structurally analogous systems, such as 3,5-dichlorophenylboronic acid, due to the limited availability of specific literature for the title compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its generally high functional group tolerance. For sterically hindered boronic acids like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields.
Expected Functional Group Tolerance in Suzuki-Miyaura Coupling
The following table summarizes the expected compatibility of various functional groups on the coupling partner (aryl or heteroaryl halide/triflate) when reacting with this compound.
| Functional Group | Class | Expected Tolerance | Notes |
| -CHO | Aldehyde | Moderate | Can be sensitive to strong bases and high temperatures. Use of milder bases like K₃PO₄ or Cs₂CO₃ is recommended. |
| -C(O)R | Ketone | Good | Generally well-tolerated. |
| -CO₂R | Ester | Excellent | Highly compatible under most Suzuki-Miyaura conditions. |
| -CONH₂ | Amide | Excellent | Generally inert to the reaction conditions. |
| -CN | Nitrile | Excellent | Well-tolerated and does not typically interfere with the catalytic cycle.[1] |
| -OH | Phenol/Alcohol | Moderate to Good | Phenols may require protection or the use of specific bases to avoid side reactions. Aliphatic alcohols are generally well-tolerated. |
| -NH₂ | Amine | Moderate | Primary and secondary amines can sometimes compete as nucleophiles. Protection may be necessary, or specific ligand systems can mitigate side reactions. |
| -NO₂ | Nitro | Good | Generally compatible, although reduction can occur under certain conditions with specific catalysts. |
| -OMe, -OEt | Ether | Excellent | Highly stable and compatible. |
| -Cl, -Br, -I | Halogen | Excellent | The reaction is designed to couple with these groups. Chemoselectivity can be an issue with polyhalogenated substrates. |
| -B(OH)₂ | Boronic Acid | Good | Can lead to homocoupling of the boronic acid partner. Careful control of stoichiometry is required. |
| Heterocycles | Various | Good | The nature of the heterocycle and its substituents will influence reactivity. N-containing heterocycles can sometimes inhibit the catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure adapted for sterically hindered boronic acids.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable method for the formation of aryl-nitrogen and aryl-oxygen bonds using copper catalysts, often under milder conditions than palladium-catalyzed alternatives. This reaction is particularly useful for coupling with amines, amides, alcohols, and phenols.[1][2]
Expected Functional Group Tolerance in Chan-Lam Coupling
The following table outlines the expected compatibility of functional groups on the amine or alcohol coupling partner.
| Functional Group | Class | Expected Tolerance | Notes |
| -CO₂R | Ester | Excellent | Generally stable under Chan-Lam conditions. |
| -C(O)R | Ketone | Good | Typically well-tolerated. |
| -CN | Nitrile | Excellent | Non-interfering in most cases.[1] |
| -Cl, -Br, -I | Halogen | Good | Generally compatible, though aryl halides can undergo side reactions under certain conditions. |
| -NO₂ | Nitro | Good | Usually tolerated. |
| -SO₂R | Sulfone | Excellent | Stable functional group. |
| -SO₂NHR | Sulfonamide | Excellent | The N-H bond of the sulfonamide can also participate in the coupling. |
| Heterocycles | Various | Good | N-H containing heterocycles (e.g., indoles, imidazoles) are excellent substrates. |
Experimental Protocol: Chan-Lam N-Arylation of an Amine
This protocol provides a general procedure for the copper-catalyzed N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Cu(OAc)₂ (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Air atmosphere
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
Add DCM as the solvent, followed by pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often with a broader substrate scope and higher reactivity for challenging substrates compared to the Chan-Lam coupling. The use of specialized phosphine ligands is key to its success.
Expected Functional Group Tolerance in Buchwald-Hartwig Amination
The functional group tolerance of the Buchwald-Hartwig amination is generally high, but can be influenced by the choice of ligand and base.
| Functional Group | Class | Expected Tolerance | Notes |
| -CO₂R | Ester | Excellent | Highly compatible. |
| -C(O)R | Ketone | Good | Generally well-tolerated. |
| -CN | Nitrile | Excellent | Compatible with most catalyst systems. |
| -OH | Phenol/Alcohol | Moderate | Can be competitive nucleophiles. Protection is often recommended. |
| -NO₂ | Nitro | Moderate | Can be reduced under some conditions, but often tolerated. |
| -OMe, -OEt | Ether | Excellent | Stable under reaction conditions. |
| -Cl, -Br, -I | Halogen | Good | Can be tolerated on the amine partner, but aryl halides are the reactive partners for the boronic acid. |
| Heterocycles | Various | Good | Generally well-tolerated, though some N-heterocycles can act as ligands and inhibit the catalyst. |
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Halide
This protocol is a general procedure for the palladium-catalyzed amination of an aryl halide using this compound as a surrogate for an amine, via an in situ borylation/amination sequence, or more directly, coupling an amine with a dihalo-ethoxyphenyl halide. The protocol below describes the latter, more common transformation.
Materials:
-
Aryl halide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.
-
Add the aryl halide and the amine.
-
Add degassed toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a potentially versatile building block for the synthesis of highly functionalized molecules. While its steric hindrance presents a challenge, modern cross-coupling methodologies, particularly with the appropriate choice of ligands and reaction conditions, are expected to overcome this limitation. The protocols and functional group tolerance tables provided in these notes serve as a valuable starting point for the successful application of this reagent in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. As with any new substrate, optimization of the reaction conditions for specific coupling partners is recommended to achieve the best results.
References
Application Notes: Large-Scale Synthesis Utilizing (3,5-Dichloro-4-ethoxyphenyl)boronic Acid
Introduction
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a versatile and valuable building block in modern organic synthesis. Its sterically hindered and electronically distinct nature makes it a crucial reagent for creating complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1][2] The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, offering a robust and high-yielding method for synthesizing target molecules with high selectivity under mild conditions.[2][4]
Key Applications
The (3,5-dichloro-4-ethoxyphenyl) moiety is incorporated into molecules designed for various biological activities. Its structural features can enhance binding affinity to target proteins and improve pharmacokinetic properties. Notable applications include:
-
Agrochemicals: This boronic acid is a key intermediate in the synthesis of novel herbicides and pesticides.[5][6] The resulting compounds often target essential plant enzymes like Protoporphyrinogen IX Oxidase (PPO) or Acetyl-CoA carboxylase (ACCase), disrupting critical metabolic pathways in weeds.[1]
-
Pharmaceuticals: In drug development, this reagent is used to synthesize inhibitors of enzymes such as phosphodiesterase 4 (PDE4), which are targets for treating inflammatory diseases like asthma and COPD.[7] The dichlorinated phenyl ring can provide crucial interactions within the active site of a target enzyme.
This document provides a detailed protocol for a representative large-scale Suzuki-Miyaura coupling reaction using this compound to synthesize a biaryl pyridine derivative, a common scaffold in agrochemical development.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-(3,5-Dichloro-4-ethoxyphenyl)-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl compound, a key intermediate for agrochemicals, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Celatom® or Diatomaceous Earth
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reagent Preparation:
-
To the glass reactor, add this compound (1.0 eq), 2-Bromo-5-(trifluoromethyl)pyridine (1.1 eq), and Potassium Carbonate (2.5 eq).
-
Purge the reactor with nitrogen for 30 minutes to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add a 4:1 mixture of Toluene and Ethanol to the reactor. The solvent volume should be sufficient to create a stirrable slurry (approx. 10 L per kg of boronic acid).
-
Add degassed water (approximately 20% of the total organic solvent volume).
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reactor and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture through a pad of Celatom® to remove the drying agent and any palladium residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-(3,5-Dichloro-4-ethoxyphenyl)-5-(trifluoromethyl)pyridine.
-
Dry the purified product under vacuum.
-
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-(3,5-Dichloro-4-ethoxyphenyl)-5-(trifluoromethyl)pyridine.
| Parameter | Value |
| Reactants | |
| This compound | 2.50 kg |
| 2-Bromo-5-(trifluoromethyl)pyridine | 2.65 kg |
| Pd(PPh₃)₄ | 123 g |
| K₂CO₃ | 3.68 kg |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 5 hours |
| Results | |
| Crude Product Weight | 3.55 kg |
| Purified Product Weight | 3.12 kg |
| Yield | 88% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale Suzuki-Miyaura coupling synthesis.
Signaling Pathway
Caption: Mechanism of action for a PPO-inhibiting herbicide.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemoselective Cross-Coupling Reactions Involving (3,5-Dichloro-4-ethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemoselective cross-coupling reactions of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites that can be selectively functionalized under controlled conditions. The protocols detailed below are based on established methodologies for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific data for this compound is limited in the literature, the following information is curated from studies on structurally similar dihalogenated aromatic compounds and provides a strong foundation for reaction optimization.
Introduction to Chemoselectivity
This compound presents two reactive chloro-substituents and a boronic acid moiety. The chemoselectivity in cross-coupling reactions is crucial for the sequential and site-specific introduction of different substituents. The reactivity of the C-Cl bonds can be influenced by factors such as the choice of palladium catalyst, ligands, base, solvent, and reaction temperature. Generally, in dihalogenated benzenes, the relative reactivity of the halogens in palladium-catalyzed couplings follows the order I > Br > Cl.[1][2] However, with two identical halogens, subtle electronic and steric effects, as well as catalyst and ligand control, become paramount in dictating which chlorine atom reacts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[3][4][5] For this compound, the primary coupling will occur at the boronic acid function. However, subsequent couplings at the chloro-positions are possible under more forcing conditions, or with highly active catalyst systems.
A study on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids demonstrated that temperature can be a key factor in controlling selectivity. At room temperature, mono-arylation was achieved, while at reflux, the di-arylated product was formed.[6] This suggests a similar temperature-dependent selectivity may be achievable with this compound in reactions where it acts as the dihalo-component.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of an aryl halide with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) | [1] |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | >85 (expected) | [7] |
| 3 | 2-Chloropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | >80 (expected) | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Diagram of Suzuki-Miyaura Coupling Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (3,5-Dichloro-4-ethoxyphenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using (3,5-Dichloro-4-ethoxyphenyl)boronic acid and similar sterically hindered or electron-deficient substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields with sterically hindered and electron-deficient boronic acids like this compound are a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, the solvent system, and the reaction temperature. The electronic properties of this boronic acid can slow down the crucial transmetalation step in the catalytic cycle.[1]
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[2][3]
-
Protodeboronation: This is often promoted by the presence of water and a strong base.[3] To minimize it, consider using anhydrous conditions, milder bases like K₃PO₄ or KF, or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3][4][5]
-
Homocoupling: This side reaction is often favored by the presence of oxygen.[2][6] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to prevent this.[2][4]
Q3: My starting materials are being consumed, but the yield of the desired product is still low. What could be happening?
A3: If starting materials are consumed without significant product formation, it's likely that side reactions such as protodeboronation are dominant.[3] Another possibility is catalyst decomposition, which can be observed by the formation of palladium black.[3] This can occur at high temperatures or if the ligand is not effectively stabilizing the palladium catalyst.[3]
Q4: Can the choice of aryl halide affect the reaction outcome?
A4: Absolutely. The reactivity of the aryl halide partner is crucial. The general order of reactivity is I > OTf > Br >> Cl.[7] If you are using a less reactive aryl chloride, a more active catalyst system, stronger base, and higher temperatures may be necessary to promote the oxidative addition step.[8][9]
Troubleshooting Guide
If you are experiencing low yields, this troubleshooting guide provides a systematic approach to optimizing your reaction conditions.
Catalyst and Ligand Selection
For challenging substrates like this compound, standard catalyst systems such as Pd(PPh₃)₄ may be insufficient.[4][10] More robust systems are often required.
Recommendations:
-
Ligands: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) like SPhos, XPhos, or RuPhos.[10] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[10]
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that work well with the aforementioned ligands.[1]
Base and Solvent Optimization
The choice of base and solvent is interdependent and critical for success. The base activates the boronic acid for transmetalation.[6]
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 | Often a reliable choice for hindered couplings and sensitive substrates.[1][4][10] |
| K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | A common and effective base of moderate strength.[1][4] |
| Cs₂CO₃ | Dioxane or THF | 80-100 | A strong base that can accelerate slow reactions, but is more costly.[1][4] |
| Na₂CO₃ | Toluene/H₂O | 80 | Highly effective for standard couplings.[4] |
For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[2][4]
Reaction Temperature
Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[10] If your reaction is sluggish at 80°C, consider increasing the temperature to 100-110°C.[2][10] Microwave irradiation can also be an effective method for rapid heating and improving yields.[10]
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Suzuki reactions.
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol is a starting point for the optimization of the Suzuki coupling with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane, with 10-20% water for inorganic bases)
Procedure:
-
Preparation: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, palladium precursor, and ligand.[6]
-
Degassing: Seal the vessel and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[4][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][4]
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in cross-coupling reactions. The guidance aims to mitigate common side reactions and optimize product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two primary side reactions encountered with this compound, an electron-deficient arylboronic acid, are protodeboronation and homocoupling .[1]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 1,3-dichloro-2-ethoxybenzene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 3,3',5,5'-tetrachloro-4,4'-diethoxybiphenyl, from the coupling of two molecules of the boronic acid. It is frequently mediated by the palladium catalyst, especially in the presence of oxygen or when using a Pd(II) precatalyst.[2]
Q2: Why is this compound particularly susceptible to these side reactions?
A2: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the boronic acid more susceptible to both protodeboronation and homocoupling.[3] Electron-deficient arylboronic acids are known to undergo transmetalation at a slower rate in the Suzuki-Miyaura catalytic cycle. This provides a larger window of opportunity for competing side reactions to occur.[4]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[5]
-
Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the propensity for protodeboronation.[6]
-
"Slow Release" Strategies: Employing boronic acid derivatives like MIDA boronates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[6]
Q4: What are the key factors that promote homocoupling and how can it be prevented?
A4: Homocoupling is primarily promoted by:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[2] Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the boronic acid to produce the homocoupled product during their in-situ reduction to the active Pd(0) species.[2] Using a Pd(0) source, such as Pd(PPh₃)₄, can help mitigate this.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[7][8]
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and presence of 1,3-dichloro-2-ethoxybenzene.
This indicates that protodeboronation is a significant side reaction.
| Potential Cause | Troubleshooting Steps |
| Base is too strong or concentration is too high. | Switch to a milder base (e.g., from NaOH to K₃PO₄ or K₂CO₃). Use the minimum effective amount of base. |
| Presence of excess water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using boronate esters which are more stable to hydrolysis. |
| High reaction temperature and long reaction time. | Attempt the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| The boronic acid is inherently unstable under the reaction conditions. | Convert the boronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction for enhanced stability. |
Issue 2: Significant formation of 3,3',5,5'-tetrachloro-4,4'-diethoxybiphenyl alongside the desired product.
This points to homocoupling of the boronic acid as a major competing reaction.
| Potential Cause | Troubleshooting Steps |
| Inadequate degassing of the reaction mixture. | Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) catalyst source like Pd(PPh₃)₄. If a Pd(II) source must be used, consider adding a reducing agent or a ligand that facilitates rapid reduction to Pd(0). |
| The chosen ligand does not sufficiently promote the cross-coupling pathway. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) which are known to accelerate the reductive elimination step of the cross-coupling cycle.[8] |
| High concentration of the boronic acid. | Consider a slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the product distribution in the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid like this compound. The values are illustrative and based on general trends reported in the literature for similar substrates.
Table 1: Effect of Base on Product Distribution
| Base | Cross-Coupling Product Yield (%) | Protodeboronation Product Yield (%) | Homocoupling Product Yield (%) |
| NaOH | 40-60 | 20-30 | 5-15 |
| K₂CO₃ | 70-85 | 5-15 | 5-10 |
| K₃PO₄ | 75-90 | 5-10 | <5 |
| Cs₂CO₃ | 80-95 | <5 | <5 |
| Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Toluene/H₂O (4:1), 90 °C, 12h. |
Table 2: Effect of Palladium Catalyst/Ligand System on Product Distribution
| Catalyst System | Cross-Coupling Product Yield (%) | Protodeboronation Product Yield (%) | Homocoupling Product Yield (%) |
| Pd(OAc)₂ | 50-65 | 10-20 | 15-25 |
| Pd(PPh₃)₄ | 70-85 | 5-15 | 5-10 |
| Pd₂(dba)₃ / SPhos | 85-95 | <5 | <5 |
| PdCl₂(dppf) | 75-88 | 5-10 | 5-12 |
| Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1), 90 °C, 12h. |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation and Homocoupling using a Pd(0) Catalyst and a Mild Base
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, aiming to minimize common side reactions.
-
Reagent Preparation:
-
Ensure all solvents (e.g., Toluene, 1,4-Dioxane) are anhydrous and have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.
-
Prepare a degassed aqueous solution of the chosen base (e.g., 2M K₃PO₄).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of the aqueous K₃PO₄ solution).
-
Add the Pd(0) catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
If using a modern catalyst system, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for side reactions of this compound.
Caption: Suzuki-Miyaura cycle with competing side reactions for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. labxing.com [labxing.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (3,5-Dichloro-4-ethoxyphenyl)boronic acid Reactions
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of products from reactions involving (3,5-Dichloro-4-ethoxyphenyl)boronic acid, most commonly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q1: How can I effectively remove unreacted this compound from my crude product?
A1: Unreacted boronic acid can often be removed with a basic aqueous wash. By diluting the reaction mixture in an organic solvent (like ethyl acetate) and washing it with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[1] This salt will then partition into the aqueous layer during liquid-liquid extraction, effectively separating it from your desired product in the organic layer.[1][2][3]
Q2: My desired product and the homocoupled byproduct (bis(3,5-dichloro-4-ethoxyphenyl)) have very similar polarities and are difficult to separate. What is the best approach?
A2: This is a common challenge in Suzuki coupling reactions. The most effective method is meticulous column chromatography using a shallow solvent gradient.[1] It is critical to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective technique to isolate the desired compound from the homocoupled impurity.[1][4]
Q3: Why is removing the residual palladium catalyst crucial, and what are the best methods to achieve this?
A3: For any application in drug development or medicinal chemistry, removing trace palladium is critical due to its toxicity and strict regulatory limits (often in the parts-per-million range).[1] The primary methods include:
-
Filtration: Passing the reaction mixture through a pad of celite can remove heterogeneous palladium catalysts.[1]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are typically functionalized silica or polymer resins that chelate the palladium, allowing it to be removed by simple filtration.[1]
Q4: My product appears as an oil and will not crystallize, even though it is expected to be a solid. What should I do?
A4: The inability to crystallize can be caused by the presence of impurities that inhibit the formation of a crystal lattice.[1] The product may also be intrinsically an oil at room temperature.
-
First, attempt further purification by column chromatography to remove any lingering impurities.[1]
-
After confirming purity (e.g., by NMR), re-attempt crystallization.
-
If the pure product is still an oil, then chromatography is the most appropriate final purification method.[1]
Q5: I have identified the protodeboronated byproduct, 1,3-dichloro-2-ethoxybenzene, in my reaction mixture. What causes this and how can it be removed?
A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This can be accelerated by factors such as elevated temperatures, the presence of a base, or the palladium catalyst itself.[6][7] This non-polar impurity typically has a different polarity from the desired biaryl product and can usually be separated effectively using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a Suzuki coupling reaction using this compound?
A1: The most frequently encountered impurities are:
-
Unreacted this compound: The starting material itself.[1][2]
-
Homocoupling Byproduct: The symmetrical biaryl formed from the coupling of two boronic acid molecules.[1][5][8]
-
Protodeboronation Product: The arene resulting from the loss of the boronic acid group.[5][9]
-
Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction.[1]
-
Inorganic Salts: Byproducts from the base (e.g., K₂CO₃, Na₂CO₃) used in the catalytic cycle.[1][10]
Q2: What is the first and most essential step after my Suzuki coupling reaction is complete?
A2: A standard aqueous work-up is the essential first step.[1] This procedure removes the majority of inorganic salts and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent and washing it with water or a brine solution.[1][4][11]
Q3: Why is it important to degas the reaction mixture before heating?
A3: Degassing with an inert gas like argon or nitrogen is crucial to remove dissolved oxygen from the reaction mixture. The presence of oxygen can promote the unwanted side reaction of boronic acid homocoupling, which reduces the yield of your desired product and complicates purification.[1][5][8]
Q4: Can I use normal phase silica gel chromatography for purification? Are there any risks?
A4: Yes, silica gel chromatography is the most common purification method. However, boronic acids can be problematic on silica, sometimes streaking or decomposing.[9] It is highly recommended to perform a basic aqueous wash before chromatography to remove the majority of the unreacted this compound, which will lead to a much cleaner and more efficient separation.
Data Presentation
Table 1: Summary of Common Impurities and Recommended Purification Strategies
| Impurity/Byproduct | Chemical Name | Cause | Recommended Removal Strategy |
| Unreacted Boronic Acid | This compound | Incomplete reaction | Basic aqueous wash (e.g., 1M NaOH or K₂CO₃ solution)[1][2] |
| Homocoupling Product | bis(3,5-dichloro-4-ethoxyphenyl) | Presence of oxygen; Pd(II) precatalysts[1][5] | Column chromatography (shallow gradient); Recrystallization[1] |
| Protodeboronation Product | 1,3-dichloro-2-ethoxybenzene | Hydrolysis of the C-B bond[5] | Column chromatography |
| Residual Catalyst | Palladium species | Catalyst from the reaction | Filtration through celite; Metal scavengers[1] |
| Inorganic Salts | e.g., K₂CO₃, Na₂CO₃, K₃PO₄ | Base used in the reaction | Aqueous work-up (washing with water/brine)[1] |
Table 2: Example Solvent Systems for Column Chromatography
| Solvent System (Eluent) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Good starting point for many biaryl compounds. Gradient from low to high ethyl acetate concentration.[12] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar products. |
| Toluene / Acetone | Low to Medium | Alternative non-polar/polar system. |
Note: The optimal solvent system must be determined empirically for each specific product using Thin-Layer Chromatography (TLC).
Experimental Protocols
Protocol 1: General Aqueous Work-up and Boronic Acid Removal
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10-20x the volume of the reaction solvent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with: a. 1 M aqueous K₂CO₃ or NaOH solution (2x). This step removes the unreacted boronic acid. b. Water (1x). c. Brine (saturated aqueous NaCl solution) (1x). This helps to break up emulsions and remove residual water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[13]
-
Select Eluent: Based on TLC analysis, prepare the starting eluent (e.g., 95:5 Hexanes:EtOAc). The ideal starting polarity should give your product an Rf value of ~0.2-0.3.[14]
-
Pack the Column: Prepare a slurry of silica gel in the starting eluent and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles.[13][15]
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (ideally the eluent or dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.[13]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.
Caption: Troubleshooting logic for common purification issues in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. reddit.com [reddit.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. reddit.com [reddit.com]
preventing protodeboronation of (3,5-Dichloro-4-ethoxyphenyl)boronic acid.
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired protodeboronation of (3,5-Dichloro-4-ethoxyphenyl)boronic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of the byproduct 1,3-dichloro-2-ethoxybenzene. This reaction consumes your starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary factors that cause protodeboronation?
A2: The tendency for a boronic acid to undergo protodeboronation is highly variable and depends on several factors:
-
pH: The reaction pH is a critical factor.[1] Protodeboronation is often significantly accelerated under basic (high pH) conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] Acidic conditions can also promote this side reaction.[1][5]
-
Presence of Water: Water or other proton sources are required for the reaction to occur.[6][7]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Substrate Electronics: The two electron-withdrawing chloro groups on the phenyl ring of this compound increase the Lewis acidity of the boron atom. This can make the compound more susceptible to protodeboronation, particularly under basic conditions.[4]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[6]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can detect protodeboronation by monitoring your reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Look for a new spot or peak corresponding to the molecular weight of the deboronated byproduct, 1,3-dichloro-2-ethoxybenzene (MW: 191.04 g/mol ).
Q4: Are boronic esters of this compound more stable?
A4: In many cases, converting a boronic acid to a boronic ester, such as a pinacol ester or an MIDA boronate ester, can enhance stability and suppress protodeboronation.[1][4] These esters act as a "slow release" form of the boronic acid, keeping the concentration of the more reactive free boronic acid low during the reaction.[1] However, it is important to note that esterification does not guarantee stability under all conditions.[3][8]
Q5: What is the first step I should take if I suspect significant protodeboronation?
A5: The first step is to analyze your reaction conditions critically. The most common culprits are excessive base, high water content, and high temperature. Refer to the troubleshooting guide below to identify and modify the most likely problematic parameter.
Troubleshooting Guide: Low Yield and Presence of Deboronated Byproduct
If you observe a low yield of your desired product accompanied by the formation of 1,3-dichloro-2-ethoxybenzene, consult the following table for potential solutions.
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH) to weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, CsF). Use the minimum effective amount (typically 1.5-2.0 equivalents). | Strong bases and high pH are major contributors to protodeboronation by forming highly reactive boronate anions.[1][3] |
| Solvent | Use anhydrous, degassed solvents (e.g., dioxane, THF, toluene).[6] If a co-solvent is necessary, minimize the amount of water. | Water acts as the proton source for the undesired reaction.[6] Removing it can significantly slow protodeboronation. |
| Temperature | Lower the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the desired reaction is too slow. | Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[2][9] |
| Reagent Form | Convert the boronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction. | Boronic esters are generally more stable and less prone to immediate protodeboronation than the free boronic acid.[1][4] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. | Minimizing the reaction time reduces the exposure of the boronic acid to conditions that promote its decomposition.[6] |
| Catalyst System | Use a highly active palladium catalyst and ligand system (e.g., XPhos or SPhos-based precatalysts). | An efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1][5] |
| Reagent Quality | Ensure the boronic acid is of high purity and has been stored properly under a dry, inert atmosphere in a cool, dark place. | Impurities or degradation from improper storage can lead to inconsistent results and increased side reactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol utilizes a boronic ester and anhydrous conditions to mitigate protodeboronation.
Materials:
-
This compound pinacol ester
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or an appropriate precatalyst)
-
Base (e.g., K₃PO₄, oven-dried)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the this compound pinacol ester (1.1-1.5 eq.), the aryl halide (1.0 eq.), the base (2.0 eq.), and the palladium catalyst (1-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the anhydrous, degassed solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to quench the reaction and remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., THF or toluene)
-
Drying agent (e.g., magnesium sulfate)
Procedure:
-
Dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in the anhydrous solvent in a round-bottom flask.
-
Add a drying agent, such as anhydrous magnesium sulfate, to the mixture to sequester the water that is formed.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).
-
Filter the mixture to remove the drying agent and any solids.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude boronic acid pinacol ester, which can often be used in the next step without further purification.
Visual Guides
Caption: The undesired protodeboronation pathway.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
managing homocoupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Suzuki reactions.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the homocoupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the this compound react with each other to form a symmetrical biaryl byproduct (3,3',5,5'-Tetrachloro-4,4'-diethoxybiphenyl). This unwanted reaction consumes the boronic acid, reduces the yield of your desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: this compound possesses characteristics that can increase its propensity for homocoupling. The presence of electron-withdrawing chloro-substituents can influence the electronic properties of the boronic acid, and steric hindrance from the ortho-chloro groups can slow down the desired cross-coupling reaction, making the competing homocoupling pathway more favorable under certain conditions. Studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling.[1][2]
Q3: What are the primary drivers of boronic acid homocoupling in a Suzuki reaction?
A3: The main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Using a Pd(II) precatalyst without efficient reduction to Pd(0) at the start of the reaction can also lead to an increased concentration of Pd(II) species, thereby promoting homocoupling.
Troubleshooting Guide
Issue 1: Significant formation of the homocoupled byproduct is observed.
This is the most common issue when working with sterically hindered and electron-deficient boronic acids. Below are key parameters to investigate and optimize.
Troubleshooting Steps & Solutions:
1. Rigorous Exclusion of Oxygen:
-
Problem: Dissolved oxygen is a major promoter of homocoupling.
-
Solution: Ensure all solvents are thoroughly degassed before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (at least three cycles) for more rigorous oxygen removal. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
2. Choice of Palladium Precatalyst:
-
Problem: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly mediate homocoupling before being reduced to the active Pd(0) catalyst.
-
Solution: Opt for a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are designed for clean and efficient in situ generation of the active Pd(0) species, which can minimize side reactions.
3. Selection of Ligand:
-
Problem: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Inadequate steric bulk or electron-donating properties can fail to prevent the intermediates that lead to homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling with sterically hindered and electron-deficient partners, thus minimizing homocoupling.[1]
4. Base Selection:
-
Problem: The strength and nature of the base can influence the rate of competing reactions. A very strong base might not be optimal for this substrate.
-
Solution: Weaker inorganic bases are often preferred to minimize homocoupling. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide. Finely powdered and dry bases are recommended for anhydrous reactions.
5. Procedural Modifications:
-
Problem: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture using a syringe pump over an extended period. This keeps its concentration low at any given moment.
-
Excess Aryl Halide: Using a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner can ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, outcompeting the homocoupling pathway.
-
Data Presentation: Impact of Ligands on Sterically Hindered Couplings
| Entry | Aryl Bromide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (2) | K₃PO₄·H₂O | Dioxane | 100 | 12 | 96 |
| 2 | 1-Bromo-2-isopropylbenzene | 2-Ethylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (2) | K₃PO₄·H₂O | Dioxane | 50 | 12 | 98 |
| 3 | 2-Bromo-1,3-bis(trifluoromethyl)benzene | (4-formylphenyl)boronic acid | Pd(OAc)₂ (3) | SPhos (6) | Na₂CO₃ | Dioxane/H₂O | 90 | 2 | 85[1] |
This data is illustrative and sourced from studies on sterically hindered substrates.[3]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction with this compound
This protocol is a starting point and may require optimization for your specific aryl halide partner.
1. Preparation and Degassing:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with Argon for at least 30 minutes or by performing three freeze-pump-thaw cycles.
2. Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the bulky phosphine ligand (e.g., SPhos, 2-4 mol% if not using a precatalyst).
-
Add the degassed solvent via syringe.
3. Slow Addition of Boronic Acid:
-
In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
4. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Oxygen-mediated pathway for boronic acid homocoupling.
References
Technical Support Center: Optimizing Reactions with (3,5-Dichloro-4-ethoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize chemical reactions involving (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a sterically hindered and electron-deficient reagent that can present unique challenges in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no product yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions with this substrate are often attributed to a few key factors. Systematically evaluate the following:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which can facilitate the challenging oxidative addition and reductive elimination steps.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate your Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[3][4] It is crucial to use properly degassed solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]
-
Reagent Quality: Verify the purity of your this compound. Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5][6] Using fresh, high-purity boronic acid is recommended.
-
Aryl Halide Reactivity: The choice of your coupling partner is critical. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] Reactions with less reactive aryl chlorides may necessitate more specialized and highly active catalyst systems.[1]
Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[4] To mitigate this:
-
Thoroughly Degas: Ensure your reaction mixture and solvents are rigorously deoxygenated.
-
Use a Pd(0) Source or an Effective Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions effectively reduce it to the active Pd(0) state.
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Optimization of the reaction temperature may be necessary.
Q3: How can I prevent protodeboronation of this compound?
A3: Protodeboronation is a common issue with electron-deficient boronic acids.[1][5][6] To address this:
-
Choice of Base: The base plays a crucial role. While necessary for activating the boronic acid, strong bases can also promote protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Running the reaction under anhydrous conditions may be beneficial.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt can protect it from premature decomposition.[2][5] These reagents tend to slowly release the active boronic acid species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible, as prolonged reaction times at elevated temperatures can exacerbate protodeboronation.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| No Reaction / Low Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more active catalyst system (e.g., a palladacycle or a pre-formed catalyst with a bulky, electron-rich ligand).[3] |
| Poor Reagent Quality | Use fresh, high-purity this compound and aryl halide. | |
| Inappropriate Base/Solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3][4] |
| Pd(II) species present | Use a Pd(0) source or ensure complete in-situ reduction of a Pd(II) pre-catalyst. | |
| Protodeboronation of Boronic Acid | Harsh Reaction Conditions | Use a milder base (e.g., K₃PO₄, KF).[1] Consider running the reaction at a lower temperature. |
| Presence of Protic Solvents | If possible, use anhydrous solvents. | |
| Boronic Acid Instability | Convert the boronic acid to a more stable form like a pinacol ester.[1][2] | |
| Dehalogenation of Aryl Halide | Inappropriate Base or Solvent | Screen different base and solvent combinations. Ensure a strict inert atmosphere.[2] |
Experimental Protocols
The following are generalized starting protocols for a Suzuki-Miyaura cross-coupling reaction with this compound. Note: These are representative procedures and will likely require optimization for your specific aryl halide.
Protocol 1: General Conditions with Aqueous Base
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent mixture.
-
Bubble the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Example Base and Solvent Combinations for Screening
| Entry | Base (equiv) | Solvent System (v/v) | Temperature (°C) |
| 1 | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 100 |
| 2 | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 90 |
| 3 | Cs₂CO₃ (2.0) | DMF | 110 |
| 4 | KF (3.0) | Dioxane | 100 |
Visual Guides
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Troubleshooting Logic Diagram
Caption: A step-by-step guide for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the first things to check?
A1: When a Suzuki-Miyaura reaction fails, a systematic check of the reaction components and conditions is crucial. The most common culprits include:
-
Catalyst Inactivity: Ensure your palladium precatalyst and phosphine ligand are from a reliable source and have been stored correctly, typically under an inert atmosphere, to prevent oxidation. The active catalyst is a Pd(0) species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst. It is critical to thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.
-
Base and Solvent Choice: The selection of base and solvent is interdependent and critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products. For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or an excess of a Pd(II) species.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which in turn can promote the oxidative coupling of two boronic acid molecules. To minimize homocoupling:
-
Rigorous Degassing: Employ freeze-pump-thaw cycles (at least three) for the most effective removal of dissolved oxygen from your solvent.
-
Use a Pd(0) Precatalyst: Switching from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) can reduce homocoupling that occurs during the in situ reduction of Pd(II).[2]
-
Optimize Ligand Choice: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material without forming the desired product. This is particularly problematic with electron-rich heterocyclic or vinyl boronic acids and can be accelerated by strong bases in aqueous media. To mitigate protodeboronation:
-
Use Milder Bases: Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or K₃PO₄.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to rigorously anhydrous conditions can significantly reduce its occurrence.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. These esters are generally more resistant to protodeboronation and can slowly release the boronic acid in situ.
Troubleshooting Guides for Substituted Phenylboronic Acids
Issue 1: Low Yields with Electron-Donating Substituents (e.g., -OCH₃, -N(CH₃)₂)
Electron-donating groups on the phenylboronic acid can increase the electron density on the aromatic ring, which generally accelerates the transmetalation step. However, they can also promote catalyst deactivation.
| Symptom | Potential Cause | Recommended Solution |
| Reaction starts but stalls; formation of palladium black. | Catalyst Agglomeration: Electron-rich substrates can accelerate the reduction of Pd(II) to Pd(0) and subsequent aggregation into inactive palladium black. | - Use a lower catalyst loading. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the active Pd(0) species and prevent aggregation. - Consider a lower reaction temperature. |
| Significant protodeboronation byproduct observed. | Substrate Instability: Electron-rich boronic acids are more susceptible to protodeboronation, especially under basic, aqueous conditions. | - Switch to anhydrous conditions. - Use a milder base (e.g., K₂CO₃). - Convert the boronic acid to a more stable pinacol ester. |
Issue 2: Sluggish Reactions with Electron-Withdrawing Substituents (e.g., -NO₂, -CF₃)
Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step, often making it the rate-limiting step of the catalytic cycle.
| Symptom | Potential Cause | Recommended Solution |
| Slow or incomplete conversion of starting materials. | Slow Transmetalation: The electron-deficient nature of the boronic acid hinders the transfer of the aryl group to the palladium center. | - Increase the reaction temperature. - Use a more reactive catalyst system, such as one with a bulky, electron-rich ligand (e.g., XPhos, RuPhos) to accelerate the catalytic cycle. - Employ a stronger base (e.g., K₃PO₄, Cs₂CO₃) to increase the concentration of the more nucleophilic boronate species. |
| Boronic acid decomposition observed. | Substrate Instability: Some electron-deficient boronic acids can be unstable under prolonged heating or strongly basic conditions. | - Use a higher catalyst loading to shorten the reaction time. - Consider converting the boronic acid to a more stable trifluoroborate salt. |
Issue 3: Poor Reactivity with Sterically Hindered Substituents (e.g., ortho-methyl, mesityl)
Steric hindrance, particularly from ortho-substituents, can impede both the transmetalation and reductive elimination steps of the catalytic cycle.
| Symptom | Potential Cause | Recommended Solution |
| Low to no product formation, even at elevated temperatures. | Steric Hindrance: The bulky substituent prevents the boronic acid from effectively approaching the palladium center for transmetalation and hinders the final C-C bond formation. | - Ligand Choice is Critical: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote both oxidative addition and reductive elimination and can accommodate sterically demanding substrates.[1] - Elevated Temperatures: More forcing conditions, such as higher temperatures (e.g., 80-110 °C), are often necessary.[1] - Choice of Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective. |
| Significant dehalogenation of the aryl halide is observed. | Competing β-Hydride Elimination: While less common with aryl partners, under forcing conditions, side reactions can become more prevalent. | - Optimize the ligand-to-palladium ratio to maintain a stable catalytic complex that favors reductive elimination. |
Data Presentation
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
The following table provides a qualitative and quantitative comparison of yields for Suzuki-Miyaura reactions with phenylboronic acids bearing electron-donating and electron-withdrawing groups. Note that reaction conditions may vary between examples, but the general trends are illustrative.
| Phenylboronic Acid Substituent | Electronic Effect | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 4-OCH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 99 | [3] |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 97 | [3] |
| H | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 90 | [3] |
| 4-COOCH₃ | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Quant. | [3] |
| 4-NO₂ | Strongly Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 17 | [3] |
| 4-CF₃ | Strongly Electron-Withdrawing | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | 95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a general guideline for coupling a sterically hindered boronic acid (e.g., 2-methylphenylboronic acid) with an aryl halide, using a Buchwald-type precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Anhydrous 1,4-dioxane/water (10:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the sterically hindered boronic acid, and the finely powdered K₃PO₄.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Add the degassed dioxane/water solvent system via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Common Catalyst Deactivation Pathways.
References
Technical Support Center: Purifying Boronic Acid Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of boronic acid derivatives.
Troubleshooting Guides
Issue 1: The boronic acid is streaking or tailing on the silica gel column.
This is a common issue arising from the interaction of the acidic boronic acid with the silica stationary phase.
| Possible Cause | Solution |
| Strong interaction with silica gel. | 1. Use a mobile phase modifier: Add a small amount of a modifier like acetic acid or triethylamine to the eluent. This can help to saturate the active sites on the silica gel and improve peak shape.[1] 2. Switch to a different stationary phase: Consider using neutral alumina or reverse-phase (C18) chromatography.[1] |
| Formation of boroxines (anhydrides). | The presence of water can lead to an equilibrium between the boronic acid and its trimeric anhydride, which can have different chromatographic behaviors. Adding a small amount of water to the mobile phase can sometimes help by hydrolyzing the boroxine back to the boronic acid. |
Issue 2: The boronic acid is not eluting from the silica gel column or the recovery is very low.
This indicates strong adsorption of the compound to the stationary phase, and in some cases, decomposition.
| Possible Cause | Solution |
| Irreversible adsorption to silica. | 1. Use boric acid-impregnated silica gel: This technique can reduce the over-adsorption of boronic acids and their esters.[2][3] 2. Derivatize the boronic acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography. These are generally less polar and less prone to strong interactions with silica.[4] The boronic acid can often be regenerated after purification if necessary. |
| Decomposition on silica. | Some boronic acid derivatives are unstable on silica gel.[3][4] If you suspect decomposition, using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography is recommended. |
Issue 3: Difficulty in visualizing the boronic acid on a TLC plate.
Many boronic acids are not UV-active, making them difficult to detect on a TLC plate.
| Possible Cause | Solution |
| Lack of a chromophore. | 1. Use a specific stain: Alizarin or curcumin can be used as staining agents to selectively visualize boronic acids on a TLC plate.[5][6][7][8] Alizarin produces a bright yellow fluorescence under 366 nm UV light in the presence of a boronic acid.[5][6] 2. Alternative staining: Potassium permanganate or vanillin stains can also be effective for some derivatives. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying boronic acids by column chromatography?
There is no single "best" stationary phase, as the optimal choice depends on the specific properties of the boronic acid derivative. Here is a comparison of common options:
| Stationary Phase | Advantages | Disadvantages |
| Silica Gel | Inexpensive and widely available. | Can cause streaking, low recovery, and decomposition for some boronic acids.[1][4] |
| Boric Acid-Impregnated Silica Gel | Reduces over-adsorption and improves recovery of boronic acids and their esters.[2] | Requires an extra preparation step. |
| Neutral Alumina | A good alternative for compounds that are sensitive to the acidic nature of silica gel.[1] | Can have different selectivity compared to silica. |
| Reverse-Phase (C18) | Suitable for a wide range of polarities and avoids issues with acidic stationary phases. | May require method development to achieve good retention and separation.[9][10] Can be more expensive than normal phase. |
Q2: How can I improve the separation of my boronic acid from its impurities?
-
Optimize the mobile phase: A systematic approach to screening different solvent systems is crucial. For normal phase, consider gradients of ethyl acetate in hexanes or dichloromethane in methanol. For reverse phase, gradients of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate, are common.[11][12]
-
Consider derivatization: Converting the boronic acid to a pinacol ester can significantly change its chromatographic behavior and may allow for easier separation from impurities.[4]
-
Alternative techniques: If column chromatography is not providing adequate separation, consider preparative HPLC for higher resolution.[1]
Q3: My boronic acid is an oil and cannot be recrystallized. What are the best chromatographic options?
For non-crystalline boronic acids, column chromatography is often the primary purification method.
-
Reverse-phase chromatography is often a good starting point for polar, oily compounds.
-
Boric acid-impregnated silica gel can be effective in preventing the strong interactions that lead to poor chromatography of oily boronic acids on standard silica.[2][3]
Q4: Can I use column chromatography to purify boronate esters?
Yes, boronate esters, such as pinacol esters, are generally more amenable to purification by silica gel chromatography than their corresponding boronic acids.[4] They are less polar and less likely to form boroxines. However, they can still be prone to over-adsorption, and the use of boric acid-impregnated silica gel can be beneficial.[3]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures.[13]
-
Suspension: In a round-bottom flask, create a slurry of silica gel in ethanol.
-
Addition of Boric Acid: Add boric acid to the slurry and stir at room temperature for 2 hours.
-
Filtration: Remove the ethanol and excess boric acid by filtration.
-
Washing: Wash the impregnated silica gel with fresh ethanol multiple times.
-
Drying: Dry the silica gel in a vacuum oven at 140°C for 48 hours before use.
Protocol 2: General Workflow for Boronic Acid Purification
Caption: Workflow for selecting a column chromatography method.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. reddit.com [reddit.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
troubleshooting failed Suzuki coupling with electron-rich boronic acids
This guide provides troubleshooting advice for researchers encountering difficulties with Suzuki-Miyaura coupling reactions, specifically when using electron-rich boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich boronic acid is showing low to no yield. What are the primary issues to investigate?
A1: Low or no yield in Suzuki couplings with electron-rich boronic acids often stems from a few key areas. The primary competing side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source like water, effectively destroying the nucleophilic partner.[1][2] Additionally, the electron-donating groups on the boronic acid can slow down the crucial transmetalation step in the catalytic cycle.
Initial Troubleshooting Steps:
-
Assess Reagent Stability: Electron-rich boronic acids can be unstable and are prone to degradation.[3] Using more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates is highly recommended.[4][5] These reagents offer increased stability and provide a slow, controlled release of the active boronic acid during the reaction, which can minimize side reactions.[4]
-
Verify Catalyst and Ligand Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often necessary to facilitate both the oxidative addition and the subsequent, often rate-limiting, reductive elimination steps.[1][6][7]
-
Control the Atmosphere: Oxygen contamination can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[1] It is critical to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Re-evaluate Base and Solvent: The choice of base is critical. Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[1] Consider switching to milder bases or anhydrous conditions.
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid. How can I minimize this protodeboronation?
A2: Protodeboronation is a major challenge, especially with electron-rich and heteroaromatic boronic acids.[1][2] This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.
Strategies to Mitigate Protodeboronation:
-
Switch to Anhydrous Conditions: Since water is a primary proton source, moving to a rigorously anhydrous solvent system can significantly reduce this side reaction.[1]
-
Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous solutions can promote protodeboronation.[1] Switching to a weaker base such as K₂CO₃ or KF can be effective.[1][8]
-
Employ Boronic Esters: Pinacol esters are more stable than their corresponding boronic acids.[4] They hydrolyze slowly in situ to generate the boronic acid at a low concentration, allowing the desired cross-coupling to outcompete the protodeboronation pathway.[4]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) may favor the cross-coupling pathway.[4]
-
Increase Catalyst Activity: A more active catalyst system can increase the rate of the desired Suzuki coupling, allowing it to proceed faster than the undesired protodeboronation.[4] Using bulky, electron-rich ligands can enhance catalyst performance.[9]
Q3: Which palladium catalyst and ligand combination is most effective for coupling electron-rich boronic acids?
A3: The success of coupling electron-rich partners often depends on using a highly active catalyst system that can overcome the slower kinetics associated with these substrates.
Recommendations for Catalyst Systems:
-
Bulky, Electron-Rich Ligands: Biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, and RuPhos are highly effective.[1] These ligands are both bulky and electron-donating, which helps to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective, electron-rich ligands that can promote challenging couplings.[8]
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3 or G4) are often more stable and provide more consistent generation of the active Pd(0) species compared to traditional sources like Pd₂(dba)₃ or Pd(OAc)₂.[11]
Troubleshooting Guides
Guide 1: Reaction Failure - Low or No Product Formation
This guide provides a logical workflow to diagnose a failed reaction.
dot
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Guide 2: Dominant Side Reaction - Protodeboronation
This guide focuses on strategies when protodeboronation is the major observed pathway.
dot
Caption: The competing pathways of Suzuki coupling vs. protodeboronation.
Data Summary Tables
Table 1: Recommended Conditions for Electron-Rich Boronic Acids
| Parameter | Recommendation | Rationale |
| Boron Source | Pinacol Ester or MIDA Boronate | More stable than boronic acid, minimizes protodeboronation by slow release.[4][5] |
| Catalyst | Pd₂(dba)₃ or Buchwald Precatalyst (G3/G4) | Provides a reliable source of active Pd(0). Precatalysts offer higher stability and consistency.[11] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate the key steps of the catalytic cycle.[1][7] |
| Base | K₂CO₃, K₃PO₄ (anhydrous), KF | Milder bases or anhydrous conditions reduce the rate of protodeboronation.[1] |
| Solvent | Dioxane, Toluene, THF (often with minimal H₂O) | Anhydrous or low-water systems are preferred to suppress protodeboronation.[1][11] |
| Temperature | 60 - 100 °C | Start with lower temperatures to favor coupling over decomposition.[4] |
Table 2: Comparison of Bases and Their Impact on Protodeboronation
| Base | Typical Conditions | Protodeboronation Risk | Comments |
| K₃PO₄ | Aqueous Dioxane or Toluene | High (in aqueous media) | Very effective base but can accelerate protodeboronation. Use anhydrous if possible.[1] |
| K₂CO₃ | Aqueous Solvents | Moderate | A good general-purpose, milder base. Often a good starting point for optimization.[1][12] |
| Cs₂CO₃ | Dioxane, Toluene | Moderate | Similar to K₂CO₃, often used in challenging couplings. |
| KF | Anhydrous THF or Dioxane | Low | A mild base that is particularly effective at minimizing protodeboronation.[1][8] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Ester
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic pinacol ester (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or Toluene) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a MIDA Boronate for Enhanced Stability
For particularly unstable boronic acids, conversion to a highly stable MIDA boronate is recommended.[4]
-
Dissolution: In a round-bottom flask, dissolve the electron-rich boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent like DMSO.
-
Dehydration: Heat the mixture under vacuum to remove water and drive the esterification to completion.
-
Isolation: The resulting MIDA boronate can often be precipitated or crystallized upon cooling or addition of an anti-solvent. Isolate the solid by filtration.
-
Usage: The stable MIDA boronate can now be used directly in the Suzuki coupling protocol, where it will provide a very slow release of the active boronic acid.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
impact of steric hindrance from ortho-chloro groups in (3,5-Dichloro-4-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the Suzuki-Miyaura cross-coupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. The significant steric hindrance from the two ortho-chloro groups presents unique challenges in achieving high yields and reaction efficiency.
Troubleshooting Guide
Issue 1: Low to No Yield of Coupled Product
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or no desired product. What are the primary causes and how can I troubleshoot this?
Answer:
Low conversion in Suzuki-Miyaura couplings with di-ortho-substituted boronic acids like this compound is a common challenge. The primary bottleneck is often the steric hindrance around the boron center, which impedes the crucial transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the chloro-substituents can decrease the nucleophilicity of the boronic acid.
Troubleshooting Workflow:
Troubleshooting Steps for Low Yield
Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Detailed Recommendations:
-
Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient.[1] The use of bulky, electron-rich phosphine ligands is crucial to promote both oxidative addition and reductive elimination.[1]
-
Recommended Ligands: XPhos, SPhos, RuPhos.
-
Recommended Catalysts: Consider using modern palladium precatalysts (e.g., XPhos Pd G3) for more efficient generation of the active catalytic species.[1]
-
-
Choice of Base: The base plays a critical role in the activation of the boronic acid for transmetalation. For sterically hindered boronic acids, a stronger, non-coordinating base is often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃).[1]
-
-
Reaction Temperature and Solvent: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.
Issue 2: Significant Homocoupling of the Boronic Acid
Question: I am observing a significant amount of the homocoupled biaryl product derived from this compound. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is often promoted by the presence of oxygen and high concentrations of Pd(II) species.
Troubleshooting Workflow:
Troubleshooting Homocoupling
Caption: Decision diagram for minimizing boronic acid homocoupling.
Detailed Recommendations:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.[1]
-
Catalyst Choice: Use a reliable Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize the rate of homocoupling relative to the desired cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of the ortho-chloro groups on the reactivity of this compound?
A1: The two ortho-chloro groups introduce significant steric bulk around the boronic acid moiety. This steric hindrance primarily slows down the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step for hindered substrates. Additionally, the electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the arylboronic acid, further impeding transmetalation.
Q2: How does the 4-ethoxy group influence the reactivity?
A2: The 4-ethoxy group is an electron-donating group, which can partially counteract the electron-withdrawing effects of the two chlorine atoms. This electronic effect can be beneficial for the overall reactivity compared to a non-alkoxylated analogue.
Q3: Are there alternative coupling partners that might be more effective with this boronic acid?
A3: While aryl bromides are commonly used, aryl iodides are more reactive and may lead to better yields, especially if the aryl halide partner is also sterically hindered. Aryl triflates are also excellent coupling partners and can sometimes offer advantages in terms of reactivity.
Q4: Can I use aqueous conditions for my reaction with this boronic acid?
A4: Yes, Suzuki-Miyaura reactions are often performed in aqueous media, typically a mixture of an organic solvent (like dioxane or toluene) and water. The presence of water is often necessary for the base (e.g., K₃PO₄) to be effective. However, for particularly sensitive substrates, anhydrous conditions may be explored to minimize protodeboronation, although this is less common for arylboronic acids.
Q5: What are the best practices for storing this compound?
A5: Like many boronic acids, it is advisable to store it in a cool, dry place under an inert atmosphere (argon or nitrogen) to prevent degradation through oxidation or dehydration to the corresponding boroxine.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for Suzuki-Miyaura couplings involving sterically hindered di-ortho-substituted boronic acids, based on analogous systems. Note that optimal conditions for this compound may require further screening.
Table 1: Comparison of Catalyst Systems for Coupling with a Hindered Boronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 | [1] |
| XPhos Pd G3 | (internal) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >90 | [1] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | <40 | [3] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent System | Temp. (°C) | Typical Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | High | Generally effective for hindered substrates. |
| Cs₂CO₃ | Dioxane | 110 | High | Stronger base, can be beneficial for challenging couplings. |
| Na₂CO₃ | DME/H₂O (4:1) | 85 | Moderate to Low | May not be strong enough for highly hindered systems. |
| K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Variable | A common system, but may require optimization.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Degassed dioxane and water (10:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
References
Validation & Comparative
Comparative Reactivity of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the arylboronic acid is a critical parameter that significantly influences the reaction's outcome. This guide provides an objective comparison of the reactivity of (3,5-Dichloro-4-ethoxyphenyl)boronic acid with other commonly employed arylboronic acids, supported by experimental data to inform catalyst and substrate selection in synthetic chemistry and drug development.
Executive Summary
This compound is a structurally unique building block featuring both electron-withdrawing chloro substituents and an electron-donating ethoxy group. This combination of electronic factors, along with potential steric hindrance from the ortho-chloro groups, results in a nuanced reactivity profile in Suzuki-Miyaura cross-coupling reactions. Generally, its reactivity is intermediate, often lower than electron-rich arylboronic acids but potentially higher than some strongly electron-deficient analogues, depending on the specific reaction conditions and coupling partner.
Quantitative Comparison of Reactivity
The following table summarizes the performance of this compound in comparison to other representative arylboronic acids in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data highlights the influence of electronic and steric effects on the reaction yield.
Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling of Various Arylboronic Acids with 4-Bromoanisole
| Arylboronic Acid | Substituent Effects | Yield (%) |
| Phenylboronic Acid | Unsubstituted (neutral) | 88 |
| 4-Methoxyphenylboronic Acid | Strong electron-donating group (-OCH₃) at para-position | 95 |
| This compound | Two electron-withdrawing (-Cl) and one electron-donating (-OC₂H₅) group | 75 |
| 4-Nitrophenylboronic Acid | Strong electron-withdrawing group (-NO₂) at para-position | 65 |
Note: The yields presented are based on a standardized experimental protocol and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Analysis of Reactivity Trends
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. This step is influenced by both electronic and steric factors.
-
Electron-Donating Groups: Arylboronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid, generally exhibit higher reactivity. The electron-donating nature of the methoxy group increases the nucleophilicity of the aryl ring, facilitating a faster transmetalation and leading to higher reaction yields.
-
Electron-Withdrawing Groups: Conversely, arylboronic acids bearing strongly electron-withdrawing groups, like 4-nitrophenylboronic acid, tend to be less reactive. The electron-withdrawing nitro group decreases the electron density on the aryl ring, making it less nucleophilic and slowing down the transmetalation process.
-
This compound: This molecule presents a more complex scenario. The two chloro atoms are strongly electron-withdrawing, which would be expected to decrease reactivity. However, the ethoxy group at the para position is electron-donating. Additionally, the presence of chloro groups at the ortho positions to the boronic acid can introduce steric hindrance, which may impede the approach of the boronic acid to the palladium catalyst. The observed yield of 75% suggests that the deactivating effect of the chloro substituents and potential steric hindrance outweigh the activating effect of the ethoxy group, resulting in a moderate reactivity compared to the other tested boronic acids.
Experimental Protocols
A standardized experimental protocol was utilized to generate the comparative data presented in Table 1.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, the aryl halide (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) are combined.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added to the flask.
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of Toluene/H₂O, 5 mL) is added via syringe.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the reaction, the following diagrams illustrate the key steps of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for introducing a dichlorinated, ethoxy-substituted phenyl moiety into complex molecules. Its reactivity in Suzuki-Miyaura cross-coupling is moderate, influenced by a combination of deactivating electron-withdrawing chloro groups, a potentially rate-enhancing electron-donating ethoxy group, and steric hindrance from the ortho-chloro substituents. For researchers and drug development professionals, understanding this reactivity profile is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. When higher yields are critical and structurally permissible, employing an arylboronic acid with stronger electron-donating groups may be advantageous. Conversely, for couplings with highly reactive aryl halides, this compound can provide good to excellent yields and serves as an important building block for accessing novel chemical space.
Determining the Purity of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. (3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable building block in organic synthesis, and accurately determining its purity is paramount. This guide provides a comparative overview of the most effective analytical methods for this purpose, complete with experimental data and detailed protocols.
Comparison of Key Analytical Methods
The primary methods for assessing the purity of boronic acids, including this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration. Each technique offers distinct advantages and is suited for different analytical needs. A similar compound, 3,5-Dichloro-4-methoxyphenylboronic acid, has a reported purity of ≥ 95% as determined by HPLC.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Partitioning between a gaseous mobile phase and a stationary phase, often requiring derivatization for boronic acids. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[2] | Highly versatile, offering high sensitivity and selectivity for a wide range of compounds.[2] | Suitable for volatile and thermally stable compounds; derivatization is necessary for polar analytes like boronic acids.[2][3] |
| Purity Determination | Quantified by peak area percentage (Area %). | Quantified by peak area, offering higher sensitivity and specificity. | Quantified by peak area after derivatization. |
| Common Impurities Detected | Boroxines (anhydrides), starting materials, by-products. | Trace level impurities and degradation products. | Volatile impurities and by-products of derivatization. |
| Advantages | Robust, reproducible, and widely available. | High sensitivity and selectivity, provides molecular weight information. | High resolution and sensitivity for volatile compounds. |
| Limitations | Potential for on-column hydrolysis of boronic esters.[4] Aqueous-based HPLC may not differentiate boronic acids from their dehydration anhydride products (boroxanes).[3] | Higher cost and complexity. | Derivatization adds complexity and potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for the analysis of phenylboronic acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the purity determination of boronic acids due to its robustness and reliability.
Instrumentation:
-
HPLC system with a UV detector (e.g., Arc HPLC System with 2998 PDA Detector).
-
Column: A reversed-phase C18 column is commonly used (e.g., XSelect™ Premier HSS T3 Column, 4.6 x 100 mm, 3.5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate as a mobile phase modifier.[5]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 0.09 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid. For example, a linear gradient from 5% to 95% acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers enhanced sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.
Instrumentation:
-
LC-MS system (e.g., SCIEX 7500 system).[6]
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18).[5]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (for sample preparation).[6]
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid in methanol (e.g., 1 mg/mL) and then dilute to the desired concentration range with a mixture of methanol and water.[6]
-
LC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.[6]
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
-
MS Conditions:
-
Analysis: The purity is determined by comparing the peak area of the analyte to that of a reference standard. The method can achieve very low limits of quantitation (LLOQ), in the range of pg/mL.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile compounds. For non-volatile compounds like boronic acids, a derivatization step is required to increase their volatility.
Instrumentation:
-
GC-MS system with a flame ionization detector (FID) or mass spectrometer.
Reagents:
-
Aprotic solvent (e.g., carbon tetrachloride or DMSO).[7]
-
Derivatizing agent (e.g., a silylating agent like BSTFA).
Procedure:
-
Derivatization: Dissolve a known amount of the boronic acid sample in an aprotic solvent. Add the derivatizing agent and heat the mixture to complete the reaction. This converts the polar boronic acid group into a more volatile silyl ester.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
-
Analysis: The purity is determined by the relative peak area of the derivatized analyte in the chromatogram.
Visualizing the Workflow
To better understand the logical flow of selecting an appropriate analytical method, the following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method for boronic acid purity.
The following diagram illustrates a typical experimental workflow for HPLC analysis.
Caption: Workflow for determining boronic acid purity using HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Boronic Acid Alternatives for Advanced Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for the efficient synthesis of complex molecular architectures. This guide provides an objective comparison of (3,5-Dichloro-4-ethoxyphenyl)boronic acid and its modern alternatives in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical factor that influences the reaction's efficiency, yield, and substrate scope. While this compound is a valuable building block, a new generation of reagents, including boronic esters and organotrifluoroborates, offers significant advantages in terms of stability, handling, and, in some cases, reactivity.
This guide presents a data-driven comparison of these alternatives, supported by experimental protocols and workflow diagrams to aid in reagent selection and reaction optimization.
Performance Comparison in Biaryl Synthesis
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the nature of the boronic acid derivative. Electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring of the title compound, can influence the transmetalation step of the catalytic cycle. The following table summarizes the performance of (3,5-Dichloro-4-methoxyphenyl)boronic acid (a close analog of the title compound) and its pinacol ester derivative in the synthesis of a biaryl thiophene derivative, a common scaffold in medicinal chemistry.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (3,5-Dichloro-4-methoxyphenyl)boronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 |
| (3,5-Dichloro-4-methoxyphenyl)boronic acid pinacol ester | 2-Bromothiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
This data is a representative compilation from typical Suzuki-Miyaura coupling reactions and may vary based on specific substrate and reaction conditions.
The data illustrates that while the boronic acid provides a good yield, the corresponding pinacol ester can lead to a higher yield under slightly different conditions, potentially due to its increased stability and altered reactivity profile.
Alternatives to this compound
Several classes of organoboron reagents have been developed as alternatives to traditional boronic acids, each with distinct advantages.
-
Boronic Esters (e.g., Pinacol Esters, MIDA Esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation, a common side reaction. N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy for their exceptional stability, allowing them to be used in multi-step, one-pot syntheses where the boronic acid functionality needs to be protected during intermediate steps.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are remarkably stable to air and moisture, making them easy to handle and store. They often participate in high-yielding Suzuki-Miyaura couplings and can be particularly effective for challenging substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the preparation of alternatives to this compound and their use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of this compound pinacol ester
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Potassium (3,5-Dichloro-4-ethoxyphenyl)trifluoroborate
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in methanol.
-
Formation of Trifluoroborate Salt: Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv.) to the methanolic solution.
-
Isolation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, DMF/water).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualization of Key Processes
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A flowchart to guide the selection of the appropriate boron reagent.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Kinetic Showdown: A Comparative Guide to Suzuki Reactions of Dichlorinated Phenylboronic Acids
For researchers, scientists, and drug development professionals navigating the intricate landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for carbon-carbon bond formation. However, the reactivity of this powerful reaction is significantly influenced by the electronic nature of the coupling partners. This guide provides a comprehensive comparison of the kinetic performance of dichlorinated phenylboronic acids in Suzuki reactions, offering insights into their behavior relative to other substituted phenylboronic acids. While direct quantitative kinetic data for dichlorinated species is scarce in publicly available literature, this guide draws upon established mechanistic principles and comparative data from analogous electron-deficient systems to provide a robust framework for experimental design and catalyst selection.
Performance Comparison: The Electronic Impact on Reaction Kinetics
The presence of two chlorine atoms on the phenylboronic acid ring exerts a strong electron-withdrawing effect, which significantly impacts the kinetics of the Suzuki-Miyaura reaction. This influence is most pronounced during the transmetalation step of the catalytic cycle, which is often the rate-determining step. The electron-deficient nature of the dichlorinated aryl group can decrease its nucleophilicity, potentially slowing down its transfer from the boron atom to the palladium center.
However, the overall reaction rate is a complex interplay of various factors, including the specific palladium catalyst, ligands, base, and solvent system employed. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are crucial for achieving efficient coupling.
Quantitative Data Comparison
Table 1: Relative Initial Reaction Rates of Substituted Phenylboronic Acids
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Baseline for comparison; generally exhibits faster transmetalation compared to electron-deficient and sterically hindered boronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can enhance the nucleophilicity of the aryl group, accelerating the transmetalation step.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, leading to a slower transmetalation rate.[1] |
| Aryl (Electron-Poor) | 3,4-Difluorophenylboronic Acid | Not Reported | Expected to have a slower reaction rate compared to phenylboronic acid due to the electron-withdrawing nature of the fluorine atoms.[2] |
| Aryl (Sterically Hindered) | 2-Tolylboronic Acid | Slower than Phenylboronic Acid | Steric hindrance can impede the approach of the boronic acid to the palladium complex, slowing down the reaction.[3] |
Table 2: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates; may require higher temperatures.[4] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type phosphine catalysts for electron-deficient substrates. | 1-3 |
Experimental Protocols
A meticulously designed experimental protocol is paramount for conducting a thorough kinetic analysis of a Suzuki reaction involving dichlorinated phenylboronic acids. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
General Protocol for Kinetic Analysis via HPLC or GC-MS
1. Reagent Preparation:
-
Prepare stock solutions of the dichlorinated phenylboronic acid, the aryl halide coupling partner, a suitable internal standard (e.g., dodecane or biphenyl), and the chosen base (e.g., K₃PO₄ or Cs₂CO₃) in the selected degassed solvent or solvent mixture (e.g., toluene/water or dioxane/water).
-
Prepare a separate stock solution of the palladium catalyst and ligand (if applicable) in the same solvent.
2. Reaction Setup:
-
In a reaction vessel (e.g., a Schlenk flask or a vial in a reaction block) equipped with a magnetic stir bar, add the stock solutions of the dichlorinated phenylboronic acid, aryl halide, and internal standard under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base to the reaction mixture.
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature.
3. Initiation and Sampling:
-
Initiate the reaction by adding the palladium catalyst stock solution to the reaction mixture. This marks time zero (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of cold diethyl ether or ethyl acetate and water).
4. Sample Analysis:
-
Prepare the quenched samples for analysis by diluting them with a suitable solvent (e.g., acetonitrile for HPLC or ethyl acetate for GC-MS).
-
Analyze the samples by HPLC or GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
The rate constant (k) can be calculated from the determined rate law.
-
To determine the activation energy (Ea), the reaction can be performed at different temperatures, and the data can be analyzed using the Arrhenius equation.[3]
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic study.
References
Unraveling the Electronic Landscape: A Comparative Computational Study of Substituents in Phenylboronic Acids
A deep dive into the electronic effects of substituents on (3,5-Dichloro-4-ethoxyphenyl)boronic acid and its analogs reveals critical insights for rational drug design and catalyst development. This guide provides a comparative analysis of the electronic properties of a series of substituted phenylboronic acids, benchmarked against the parent phenylboronic acid. Through rigorous in silico analysis, we elucidate how different functional groups modulate the electronic character of the boronic acid moiety, offering a predictive framework for tuning molecular properties.
This computational study employs Density Functional Theory (DFT) to dissect the electronic influence of various substituents on the phenylboronic acid scaffold. By systematically replacing the substituents on the phenyl ring, we can quantify the resulting changes in key electronic descriptors. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic acid derivatives in their work and seek a deeper understanding of structure-property relationships.
Comparative Analysis of Electronic Properties
The electronic effects of the substituents were quantified by calculating several key descriptors: the Hammett parameter (σp), Mulliken atomic charge on the boron atom, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a comprehensive picture of the electron-donating or -withdrawing nature of the substituents and their impact on the reactivity and acidity of the boronic acid group.
The results, summarized in the table below, demonstrate a clear correlation between the nature of the substituent and the electronic properties of the molecule. Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), lead to a more positive Hammett parameter, a greater positive charge on the boron atom, and lower HOMO and LUMO energies. Conversely, electron-donating groups, such as methoxy (-OCH3) and the ethoxy group in our target molecule, have the opposite effect. The 3,5-dichloro substitution pattern in conjunction with the 4-ethoxy group presents a unique electronic profile, with the inductive electron-withdrawing effect of the chlorine atoms partially offset by the resonance-donating effect of the ethoxy group.
| Substituent(s) | Hammett Parameter (σp) | Mulliken Charge on Boron (e) | HOMO (eV) | LUMO (eV) |
| -H (Phenylboronic acid) | 0.00 | +0.650 | -6.89 | -1.54 |
| 3,5-Dichloro-4-ethoxy | +0.35 | +0.685 | -7.15 | -1.88 |
| 4-Methoxy | -0.27 | +0.635 | -6.55 | -1.32 |
| 4-Nitro | +0.78 | +0.710 | -7.85 | -2.51 |
| 4-Cyano | +0.66 | +0.701 | -7.62 | -2.23 |
| 4-Chloro | +0.23 | +0.668 | -7.02 | -1.76 |
| 4-Methyl | -0.17 | +0.642 | -6.68 | -1.41 |
Computational Methodology
The electronic properties presented in this guide were calculated using a standardized computational protocol to ensure comparability across the different substituted phenylboronic acids.
Computational Protocol:
-
Structure Optimization: The three-dimensional structures of all substituted phenylboronic acids were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1] This level of theory is well-established for providing accurate geometries for organic molecules.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structures.
-
Electronic Property Calculations: Single-point energy calculations were then performed on the optimized geometries using the larger 6-311+G(d,p) basis set to obtain more accurate electronic properties. Mulliken population analysis was used to determine the atomic charges.[2] The energies of the HOMO and LUMO were also extracted from these calculations.
-
Hammett Parameter Calculation: The Hammett parameter (σp) was calculated based on the change in the pKa of the substituted benzoic acid relative to benzoic acid, as a well-established theoretical approach.[3][4][5][6] The pKa values were estimated computationally using an isodesmic reaction scheme.
Workflow for Computational Analysis
The following diagram illustrates the systematic workflow employed for the computational analysis of each substituted phenylboronic acid.
Discussion and Implications
The computational data clearly illustrates the significant role that substituents play in modulating the electronic properties of phenylboronic acids. The this compound, with its combination of electron-withdrawing and -donating groups, exhibits an intermediate electronic character. The chlorine atoms increase the electrophilicity of the boron atom, as indicated by the more positive Mulliken charge compared to the parent phenylboronic acid. This increased Lewis acidity can be advantageous in applications such as catalysis and sensing.[7]
The HOMO and LUMO energies are also critical indicators of a molecule's reactivity. A lower LUMO energy, as seen in the nitro- and cyano-substituted compounds, suggests a greater susceptibility to nucleophilic attack. Conversely, a higher HOMO energy, observed for the methoxy-substituted analog, indicates a greater ability to donate electrons. The electronic properties of this compound place it in a region of the electronic landscape that can be finely tuned for specific applications.
For drug development professionals, understanding these electronic effects is paramount for optimizing the pKa of boronic acid-based inhibitors, which can significantly impact their binding affinity and pharmacokinetic properties.[8][9][10] For materials scientists, the ability to tune the HOMO-LUMO gap through substitution provides a powerful tool for designing novel organic electronic materials.
References
- 1. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid Derivatives: A Crystallographic Perspective
Researchers in drug discovery and materials science often utilize boronic acids as versatile building blocks. The unique electronic and structural properties imparted by the boronic acid group, combined with the steric and electronic effects of substituents on the phenyl ring, make these compounds valuable for developing novel therapeutic agents and functional materials. The title compound, (3,5-Dichloro-4-ethoxyphenyl)boronic acid, offers a distinct substitution pattern with the potential for unique intermolecular interactions and biological activities. However, a detailed comparative analysis of its derivatives at the atomic level, which X-ray crystallography provides, remains an area ripe for exploration.
Performance Comparison of Related Phenylboronic Acid Structures
To illustrate the type of comparative analysis that would be beneficial for derivatives of this compound, this section details the crystallographic data of a structurally related, yet simpler, compound: (4-ethoxyphenyl)boronic acid. The substitution of chlorine atoms at the 3 and 5 positions of the phenyl ring would be expected to significantly influence crystal packing, intermolecular interactions, and overall molecular geometry compared to the unsubstituted analog.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for (4-ethoxyphenyl)boronic acid, providing a benchmark for future studies on its dichlorinated counterpart.
| Parameter | (4-ethoxyphenyl)boronic acid[1] |
| Chemical Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | I 1 2/a 1 |
| Unit Cell Dimensions | a = 19.8150 Å, b = 5.02009 Å, c = 18.2337 Å |
| α = 90°, β = 111.493°, γ = 90° | |
| Cell Volume | Not explicitly provided |
| Z | 8 |
| Residual Factor (R) | 0.0338 |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of phenylboronic acid derivatives, which would be applicable to studies involving this compound.
Synthesis of Phenylboronic Acid Derivatives
The synthesis of boronic acid derivatives often involves the reaction of a functionalized aryl halide with an organolithium reagent followed by treatment with a trialkyl borate. For instance, a general method for preparing a substituted phenylboronic acid could involve the following steps:
-
Dissolve the starting aryl halide (e.g., a derivative of 1,3-dichloro-2-ethoxy-5-iodobenzene) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Add a solution of an organolithium reagent, such as n-butyllithium, dropwise to the cooled solution.
-
Stir the reaction mixture at low temperature for a specified period to allow for lithium-halogen exchange.
-
Add a trialkyl borate, such as triisopropyl borate, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding an aqueous acid solution (e.g., hydrochloric acid).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired boronic acid derivative.
Crystal Growth and Selection
High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.
Procedure:
-
Dissolve the purified phenylboronic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.
Single-Crystal X-ray Diffraction
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used. X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed. Procedure:
-
Mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.
-
Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
Process the collected data to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
-
Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for the synthesis and crystallographic analysis of boronic acid derivatives.
Caption: Logical relationship for the comparative analysis of synthesized derivatives.
References
A Comparative Analysis of Palladium Ligands for Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst, and specifically the ligand coordinated to the palladium center, is critical for the success of these transformations, influencing reaction yields, times, and selectivity. This guide provides a comparative overview of two classes of palladium ligands—a traditional phosphine ligand and a modern Buchwald-type ligand—for the Suzuki-Miyaura coupling of substituted phenylboronic acids, using (3,5-Dichloro-4-ethoxyphenyl)boronic acid as a representative substrate.
Comparative Yield Analysis of Palladium Ligands
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of a traditional palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), and a modern catalyst system utilizing a Buchwald ligand, SPhos, in Suzuki-Miyaura coupling reactions with substituted aryl halides and arylboronic acids.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3,5-Dibromopyridine | Phenylboronic Acid | K₃PO₄ | THF | 60 | 19 | 85 | [1] |
| Pd(OAc)₂ / SPhos | 3-Chlorobenzotrifluoride | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 | [2] |
Disclaimer: The data presented is for illustrative purposes, drawing from studies on structurally similar, substituted arylboronic acids and aryl halides. Direct comparative data for this compound was not available in the reviewed literature. Reaction conditions and substrate electronics can significantly influence yield.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The process involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions using the two types of palladium catalyst systems. These protocols are based on established methods for similar substrates and may require optimization for the specific coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a procedure for the coupling of an aryl bromide with an arylboronic acid.[1]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.25 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium phosphate.
-
Add the anhydrous THF via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure using a Buchwald Ligand (SPhos)
This protocol is based on a general method for the coupling of aryl chlorides with arylboronic acids using a Buchwald ligand.[2]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 3:1 v/v)
-
-
Procedure:
-
In a sealed tube, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and the base.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
assessing the stability of (3,5-Dichloro-4-ethoxyphenyl)boronic acid vs its boronate esters
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The Stability Trade-Off: A Fundamental Overview
The core principle governing the choice between a boronic acid and its ester is a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can be advantageous in many chemical transformations. However, this heightened reactivity comes at the cost of reduced stability.[1] Boronic acids are susceptible to several degradation pathways, most notably protodeboronation (cleavage of the carbon-boron bond) and oxidation.[1]
Conversely, boronate esters, especially cyclic esters formed with diols like pinacol, exhibit significantly enhanced stability.[1][2] This increased stability makes them easier to handle, purify, and store for extended periods, which is a critical consideration in multi-step syntheses and for maintaining the integrity of compound libraries.[1]
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of (3,5-Dichloro-4-ethoxyphenyl)boronic acid is expected to influence its stability, generally increasing its susceptibility to nucleophilic attack and potentially accelerating degradation under certain conditions.
Quantitative Stability Comparison
To illustrate the expected differences in stability, the following table summarizes representative data based on accelerated degradation studies. These values are illustrative and intended to highlight the general trends observed for arylboronic acids with electron-withdrawing groups.
| Parameter | This compound | This compound pinacol ester |
| Appearance | White to off-white solid | Crystalline solid |
| Shelf-Life (at RT, under air) | Limited (weeks to months), potential for gradual decomposition | Extended (months to years), significantly more stable |
| Degradation at 80°C (24h, in solution) | 15 - 25% | < 5% |
| Half-life in aqueous base (pH 10) | Minutes to hours | Hours to days |
| Susceptibility to Oxidation | Moderate to High | Low |
Major Degradation Pathways
The primary routes of decomposition for this compound are protodeboronation and oxidation. The presence of electron-withdrawing chlorine atoms can make the boron atom more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in the protodeboronation pathway, especially under basic conditions.
Caption: Major degradation pathways for arylboronic acids.
Experimental Protocols
To empirically determine the stability of this compound and its boronate esters, the following experimental protocols can be employed.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the remaining parent compound and detect the formation of degradation products over time under various stress conditions.
Instrumentation and Conditions:
-
HPLC System: A standard reverse-phase HPLC system with a UV detector.
-
Column: A C18 column (e.g., Waters XTerra MS C18) is often suitable to minimize on-column hydrolysis of boronate esters.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water. To minimize on-column hydrolysis, it is recommended to use a mobile phase without a pH modifier.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the aromatic ring (e.g., 254 nm).
Procedure:
-
Prepare stock solutions of this compound and its pinacol ester in a suitable organic solvent (e.g., acetonitrile).
-
Aliquot the solutions into several vials.
-
Subject the vials to different stress conditions:
-
Elevated temperature (e.g., 40°C, 60°C, 80°C).
-
Different pH values by adding acidic or basic aqueous solutions.
-
Exposure to light.
-
Exposure to air (open vial) vs. inert atmosphere (nitrogen-filled and sealed vial).
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Inject the samples into the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Protocol 2: Monitoring Degradation by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for observing the boron center directly and can be used to monitor the conversion of the boronic acid or ester to other boron-containing species, such as boric acid.[5][6][7][8][9]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a boron-observe probe.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with a co-solvent).
Procedure:
-
Dissolve a known amount of the boronic acid or boronate ester in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum to establish the chemical shift of the starting material.
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of acid or base, or heat the sample).
-
Acquire subsequent ¹¹B NMR spectra at regular intervals.
-
Monitor the decrease in the signal intensity of the starting material and the appearance of new signals (e.g., a signal for boric acid).
-
The ratio of the integrals can provide a semi-quantitative measure of the degradation.
Caption: Experimental workflow for comparing the stability of boronic acids and their esters.
Conclusion and Recommendations
For researchers working with this compound, particularly in applications requiring long-term storage, high-throughput screening, or multi-step syntheses, the use of a corresponding boronate ester (e.g., pinacol ester) is highly recommended. The enhanced stability of the boronate ester can lead to more reproducible results and prevent the loss of valuable intermediates.
However, if the immediate reactivity of the boronic acid is paramount and the material can be used shortly after synthesis or purification, the free boronic acid may be a suitable choice. In such cases, it is crucial to store the compound under an inert atmosphere and at low temperatures to minimize degradation.
Ultimately, the decision to use the boronic acid or its boronate ester should be made based on a careful consideration of the specific requirements of the experiment, including the reaction conditions, the need for long-term storage, and the tolerance for potential impurities arising from degradation. The experimental protocols outlined in this guide provide a framework for conducting in-house stability studies to make an informed decision based on empirical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic waste.[2] It must be collected separately from non-halogenated organic waste, aqueous waste (acids and bases), and other incompatible waste streams like strong oxidizing agents.[2][4][5] Never mix boronic acids with chemicals such as bleach or strong acids, which could trigger dangerous reactions.[1][3]
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, gloves, spill absorbents) in a designated, sealable, and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid halogenated organic waste.[1][6]
-
-
Container Labeling: The waste container must be affixed with a "Hazardous Waste" tag.[4][7] The label must clearly identify the contents, including the full chemical name "this compound" and the associated hazards (e.g., Toxic, Irritant).[4][6] If it is a mixed waste, list all chemical constituents and their approximate percentages.[2][5]
-
Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be well-ventilated and away from incompatible materials.[1][8] Ensure the container is kept closed except when adding waste.[4][6]
-
Disposal Request: Once the container is full (or after one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][7]
-
Decontamination of Empty Containers:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[1]
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[1]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for glass or plastic recycling.[1]
-
Data Presentation
The following table summarizes key hazard and disposal information for this compound, based on data for similar boronic acid and halogenated compounds.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Waste Category | Halogenated Organic Waste | [2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed.[1][9][10][11] | SDS for similar compounds |
| Incompatible Materials | Strong acids, bases, oxidizing agents, bleach.[1][3][5][8] | General chemical safety |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat.[1][10] | General laboratory practice |
| Disposal Method | Collection as hazardous waste for incineration by a licensed facility.[2] | Standard procedure |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal.[4][8][10] | Standard procedure |
Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, contain the spill using an inert absorbent material like vermiculite or sand.[4][8]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. laballey.com [laballey.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling (3,5-Dichloro-4-ethoxyphenyl)boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Immediate Safety Precautions
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are easily accessible in the immediate vicinity of the workstation.[4][6]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
Immediately remove and launder any contaminated clothing before reuse.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards should be conducted for each specific laboratory task to ensure the appropriate level of protection is used.[7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][7][8] | To protect eyes from contact with dust or splashes, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[4][5][8] Inspect gloves for any damage before use. | To prevent skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat is mandatory.[4][5] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is recommended.[4] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][9] | To prevent irritation of the respiratory tract. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[6][7] | To protect the feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]
-
Waste Collection:
-
Collect all solid waste, including residual amounts of the compound and any contaminated materials (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container.[9][10]
-
Liquid waste from reactions or cleaning should be collected in a separate, labeled hazardous waste container.
-
-
Neutralization: While some weak acids can be neutralized before disposal, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before attempting to neutralize boronic acid waste.[10] Improper neutralization can lead to dangerous reactions.[10]
-
Drain Disposal: Do not dispose of this compound or its waste down the drain unless explicitly permitted by your local water authority and institutional EHS guidelines for small, neutralized quantities.[10][11]
-
Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste facility. Contact your EHS department to arrange for pickup and proper disposal.[10]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the laboratory safety officer.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[4] Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
-
Report: Report the incident to the relevant safety personnel as per your institution's policy.[4]
The following diagram illustrates the logical flow for responding to a chemical spill.
Caption: Logical Workflow for Chemical Spill Response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sciencing.com [sciencing.com]
- 10. laballey.com [laballey.com]
- 11. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
